molecular formula C13H9N B076701 2-(2-Phenylethynyl)pyridine CAS No. 13141-42-9

2-(2-Phenylethynyl)pyridine

Cat. No.: B076701
CAS No.: 13141-42-9
M. Wt: 179.22 g/mol
InChI Key: RODTWUBQTXSTLJ-UHFFFAOYSA-N
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Description

2-(2-Phenylethynyl)pyridine is a high-purity chemical reagent offered for research and development applications. This compound features a pyridine ring structure linked to a phenyl group via an ethynyl bridge, making it a valuable intermediate in organic synthesis and materials science research. This product is characterized as a yellow to pale yellow liquid or low-melting solid with a boiling point of approximately 324.2 °C and a density of around 1.1 g/cm³ . Its molecular formula is C13H9N, with a molecular weight of 179.22 g/mol . Research Applications: As a pyridine-based building block, this compound is primarily used in chemical synthesis. Its structure suggests potential utility in the development of novel organic compounds and functional materials. Researchers can employ this reagent to create more complex molecular architectures for various investigative purposes. Handling and Storage: This chemical should be stored sealed in a dry environment at room temperature (20-22 °C), protected from light . Intended Use: this compound is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylethynyl)pyridine
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InChI

InChI=1S/C13H9N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODTWUBQTXSTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157032
Record name 2-(2-Phenylethynyl)pyridine
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Molecular Weight

179.22 g/mol
Source PubChem
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CAS No.

13141-42-9
Record name 2-(2-Phenylethynyl)pyridine
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Record name 2-(2-Phenylethynyl)pyridine
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Record name 2-(2-Phenylethynyl)pyridine
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Record name 2-(2-phenylethynyl)pyridine
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Record name 2-(2-PHENYLETHYNYL)PYRIDINE
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Synthetic Methodologies for 2 2 Phenylethynyl Pyridine and Its Derivatives

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent the most versatile and widely employed methods for the formation of the C(sp²)-C(sp) bond in 2-(2-phenylethynyl)pyridine and its analogues. Among these, the Sonogashira and Stille couplings are paramount.

Palladium-Catalyzed Sonogashira Cross-Coupling Strategies

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone for the synthesis of 2-(2-phenylethynyl)pyridines. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. rsc.orgscirp.org The general scheme involves the reaction of a halogenated pyridine (B92270) with phenylacetylene (B144264) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

The choice of the halogenated pyridine precursor is crucial for the success of the Sonogashira coupling. Iodinated and brominated pyridines are the most common substrates due to their higher reactivity compared to chlorinated pyridines. A variety of palladium catalysts, such as PdCl₂(PPh₃)₂ and Pd(CF₃COO)₂, are effective for this transformation. rsc.orgscirp.org The reaction is typically carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) with an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (iPr₂NH). rsc.orgmdpi.com

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ (5 mol%)CuI (5 mol%)Et₃NDMF65Good to Excellent rsc.org
Pd(CF₃COO)₂ (2.5 mol%)CuI (5 mol%)Et₃NDMF10072-96 scirp.org
Pd(II)/Cu(I)-iPr₂NHTHF80- mdpi.com
This table presents a selection of reaction conditions for the Sonogashira coupling of halogenated pyridines with phenylacetylene.

The Sonogashira coupling is highly adaptable for the synthesis of a wide array of substituted 2-(2-phenylethynyl)pyridines. The reaction tolerates various functional groups on both the pyridine ring and the phenylacetylene, including aliphatic, aromatic, and heteroaromatic moieties with either electron-donating or electron-withdrawing substituents. rsc.org This versatility allows for the rapid construction of libraries of functionalized alkynylpyridines for applications in medicinal chemistry and materials science. For instance, 2-amino-3-bromopyridines can be efficiently coupled with different terminal alkynes to produce a range of 2-amino-3-alkynylpyridines in moderate to excellent yields. scirp.org

Pyridine PrecursorAlkyneProductYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylene3-Phenylethynyl-2-aminopyridine98 scirp.org
2-Amino-3-bromopyridine4-Methylphenylacetylene3-(4-Methylphenylethynyl)-2-aminopyridine94 scirp.org
2-Amino-3-bromopyridine4-Biphenylacetylene5-Methyl-3-biphenylethynyl-2-aminopyridine90 scirp.org
This table showcases the synthesis of various substituted 2-(2-phenylethynyl)pyridines via the Sonogashira coupling.

Microwave-assisted Sonogashira coupling has also been developed as a rapid and efficient method for synthesizing derivatives like 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazoles, offering advantages such as shorter reaction times and higher yields. researchgate.net

The Sonogashira reaction is also a key method for the synthesis of bis(phenylethynyl)pyridine ligands, which are important in coordination chemistry. For example, 6,6'-bis(phenylethynyl)-2,2'-bipyridine can be prepared through a Pd(II)/Cu(I)-catalyzed Sonogashira cross-coupling reaction between 6,6'-dibromo-2,2'-bipyridine and phenylacetylene. mdpi.com These ligands are then used to form homo- and heteroleptic complexes with metal ions like copper(I). mdpi.com

Stille Coupling for Radiolabeling

The Stille reaction, which involves the palladium-catalyzed coupling of an organotin compound with an organic halide, provides a valuable method for specific applications such as radiolabeling. A key example is the synthesis of 2-[¹¹C]methyl-6-(2-phenylethynyl)pyridine ([¹¹C]MPEP), a radioligand for positron emission tomography (PET) imaging. nih.govnih.gov In this synthesis, the precursor, 2-(trimethylstannyl)-6-(2-phenylethynyl)pyridine, is reacted with [¹¹C]methyl iodide in a rapid Stille coupling reaction using a Pd(0) catalyst. nih.govnih.gov This method demonstrates the utility of the Stille reaction for the late-stage introduction of a radiolabel into a complex molecule.

Reissert-Henze Type Reactions for Direct Ethynylation

An alternative to cross-coupling reactions for the synthesis of this compound is the direct ethynylation of the pyridine ring via a Reissert-Henze type reaction. This method offers a more direct route, avoiding the pre-functionalization required for coupling reactions.

The reaction involves the treatment of a pyridine N-oxide with an acylating agent, such as benzoyl chloride, to form an N-acyloxypyridinium salt (a Reissert-Henze salt). oup.comnii.ac.jp This reactive intermediate is then subjected to a nucleophilic attack by a silver acetylide, such as silver phenylacetylide. oup.comnii.ac.jp A notable feature of this reaction is its high regioselectivity, with the ethynyl (B1212043) group being introduced exclusively at the 2-position of the pyridine ring. oup.comnii.ac.jpresearchgate.netresearchgate.net The reaction is typically performed in nonpolar solvents at temperatures between 60 and 80 °C. oup.com

Pyridine N-oxideAcetylideSolventTemperature (°C)ProductYield (%)Reference
Pyridine N-oxideSilver phenylacetylideCH₂Cl₂80This compound68 oup.com
Pyridine N-oxideSilver cyclohexylethynlideCH₂Cl₂602-(2-Cyclohexylethynyl)pyridine48 oup.com
3-Methylpyridine N-oxideSilver phenylacetylideCH₂Cl₂802-(2-Phenylethynyl)-3-methylpyridine65 oup.com
This table provides examples of the direct ethynylation of pyridine N-oxides using the Reissert-Henze type reaction.

This methodology is applicable to various substituted pyridine N-oxides and different silver acetylides, allowing for the introduction of diverse ethynyl groups at the 2-position. oup.comnii.ac.jp When 3-substituted pyridine N-oxides are used, ethynylation can occur at both the 2- and 6-positions, though the 2-ethynylation is generally predominant. nii.ac.jp

Reaction of N-Acyloxypyridinium Salts with Silver Acetylides

A notable method for the direct introduction of an ethynyl group at the 2-position of a pyridine ring involves a Reissert-Henze type reaction. This approach utilizes the reaction of an in situ generated N-acyloxypyridinium salt with a silver acetylide. Specifically, the reaction of an N-benzoyloxypyridinium salt with silver phenylacetylide selectively yields 2-phenylethynylpyridine.

The reaction is typically initiated by treating a pyridine N-oxide with benzoyl chloride to form the highly reactive N-benzoyloxypyridinium salt. Due to its hygroscopic nature, this intermediate is not isolated. Subsequent addition of silver phenylacetylide to the reaction mixture leads to the formation of this compound. The reaction proceeds through a proposed mechanism involving the nucleophilic attack of the silver acetylide on the N-acyloxypyridinium salt, followed by the elimination of benzoic acid.

Optimal reaction conditions often involve the use of nonpolar solvents to minimize side reactions. The reaction temperature is a critical parameter, with studies showing that higher temperatures can lead to improved regioselectivity for the 2-substituted product. This method has been successfully applied to a range of substituted pyridines and other pyridine homologs, demonstrating its versatility in synthesizing various ethynylpyridine derivatives.

Table 1: Ethynylation of Pyridine N-oxide with Silver Phenylacetylide

SolventTemperature (°C)Yield of 2-phenylethynylpyridine (%)
Benzene8055
Dichloromethane (B109758)4045
Acetonitrile (B52724)8030

Data compiled from experimental findings.

Regioselectivity Considerations in Ethynylation

A key advantage of the Reissert-Henze type reaction for the ethynylation of pyridines is its high regioselectivity. The reaction with N-acyloxypyridinium salts and silver acetylides has been observed to exclusively yield the 2-ethynylated pyridine derivative, with no formation of the corresponding 4-phenylethynylpyridine isomer. wisc.edu

This pronounced regioselectivity is attributed to the nature of the N-acyloxypyridinium intermediate. The acyloxy group at the nitrogen atom activates the pyridine ring towards nucleophilic attack, with the C2 and C6 positions being the most electronically deficient and sterically accessible for the incoming nucleophile. The reaction conditions, particularly the solvent polarity and reaction temperature, have been found to influence the regioselectivity, with higher temperatures and less polar solvents generally favoring the formation of the 2-substituted product. wisc.edu Detailed mechanistic studies are ongoing to fully elucidate the factors governing this high degree of regioselectivity.

Functionalization and Derivatization Strategies

Beyond the direct introduction of the phenylethynyl moiety, several strategies exist for the synthesis and further functionalization of the this compound core structure. These methods often involve the use of pre-functionalized pyridine precursors or the modification of existing phenylethynylpyridine derivatives.

Synthesis from 2-Chloropyridine (B119429)

A widely employed and versatile method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne. In this specific synthesis, 2-chloropyridine is coupled with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

The reaction is typically carried out in an organic solvent, and various palladium catalysts and ligands can be employed to optimize the reaction conditions and yield. The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a powerful tool for the synthesis of a diverse array of this compound derivatives.

Table 2: Typical Conditions for Sonogashira Coupling of 2-Chloropyridine and Phenylacetylene

Palladium CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂PPh₃TriethylamineTHF65
Pd(OAc)₂XPhosK₂CO₃Toluene100

This table represents common conditions and may vary based on specific substrates and desired outcomes.

Generation of 6-Phenylethynyl Picolinic Acid

The synthesis of derivatives of this compound, such as 6-phenylethynyl picolinic acid, has been achieved through both biotechnological and chemical methods. One innovative approach utilizes a toluene-degrading strain of Acinetobacter to catalyze the oxidative transformation of diphenylacetylene (B1204595). wikipedia.org This biotransformation yields a meta ring fission product, 2-hydroxy-8-phenyl-6-oxoocta-2,4-dien-7-ynoic acid (RFP). wikipedia.org

Subsequent chemical treatment of the unstable RFP with ammonium (B1175870) hydroxide (B78521) leads to its conversion into 6-phenylethynyl picolinic acid. wikipedia.org This chemoenzymatic strategy offers a novel route to this functionalized derivative. The purified 6-phenylethynyl picolinic acid has been characterized by its melting point of 138.2 to 139.2°C. wikipedia.org

Benzylic C(sp³)–H Bond Functionalization Approaches for Related Compounds

While direct functionalization of the phenylethynyl group can be challenging, strategies targeting the benzylic C(sp³)–H bonds of related alkylpyridine compounds offer a conceptual framework for derivatization. These methods provide pathways to introduce diverse functional groups at the benzylic position of 2-alkylpyridines, which are structurally related to derivatives of this compound.

Radical C–H functionalization reactions, initiated by hydrogen-atom transfer, are a prominent strategy. wisc.edu These reactions can proceed through various mechanisms, including radical-chain and radical-relay pathways, enabling the cross-coupling of benzylic C–H bonds with a range of partners. For instance, copper-catalyzed benzylic C–H esterification has been developed, showcasing the potential for C-O bond formation.

Another approach involves a polar, rather than radical, pathway for the selective chlorination of heterobenzylic C–H bonds in 2- and 4-alkyl-substituted pyridines. This method allows for the subsequent diversification of the chlorinated product. These functionalization strategies highlight the potential for creating a wide array of derivatives from simple alkylpyridine precursors, which could be conceptually extended to the synthesis of more complex molecules related to this compound.

Reactivity and Organic Transformations of 2 2 Phenylethynyl Pyridine

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a significant aspect of the reactivity of 2-(2-phenylethynyl)pyridine and its derivatives. These reactions provide a powerful tool for the synthesis of complex, fused bicyclic pyridine (B92270) structures, which are of interest in medicinal chemistry and materials science. The specific pathway of cyclization is influenced by the nature of the substituents on the pyridine ring and the alkyne, as well as the reaction conditions employed.

The formation of fused bicyclic pyridine derivatives through intramolecular cyclization of this compound is a theoretically plausible but not extensively documented area of its reactivity. While the general reactivity of alkynylpyridines suggests the potential for such transformations, specific examples starting from the parent compound are scarce in the literature. However, studies on related alkynylheteroaromatic substrates provide insights into potential cyclization pathways.

The direct intramolecular cyclization of this compound to form a quinoline (B57606) core is not a commonly reported transformation. Such a reaction would necessitate the activation of a C-H bond on the phenyl ring to enable an attack on the pyridine ring, a process that is typically challenging. However, related cyclizations of N-(2-alkynyl)anilines are a well-established method for quinoline synthesis, proceeding via a 6-endo-dig electrophilic cyclization. researchgate.net

In a study focusing on the cyclization of alkynylheteroaromatic substrates with a tethered cyano group, a 2-alkynylpyridine derivative was observed to exclusively cyclize onto the C3 position of the pyridine ring rather than the nitrogen atom. nih.gov This suggests a preference for carbon-carbon bond formation in such systems, which could theoretically be extrapolated to the cyclization of a suitably activated this compound derivative to form a quinoline-like structure, although this remains a hypothetical pathway for the parent compound.

The intramolecular cyclization of this compound to yield furo[3,4-b]pyridine derivatives has not been specifically described in the reviewed literature. The synthesis of this heterocyclic system generally proceeds through other routes, such as the intramolecular cyclization of suitably substituted pyridine N-oxides or from 2-bromopyridine-3-carboxylic acid and carbonyl compounds. For a derivative of this compound to undergo such a cyclization, it would require the presence of a nucleophilic oxygen-containing group positioned to attack the alkyne.

The synthesis of pyrrolo[3,4-b]pyridine derivatives via intramolecular cyclization of this compound is not a documented pathway. The construction of the pyrrolo[3,4-b]pyridine core is typically achieved through multi-component reactions or the cyclization of precursors that already contain the necessary nitrogen and carbon framework. For instance, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been shown to produce pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. nih.gov

The formation of naphthyridine derivatives from this compound is not a direct intramolecular process, as naphthyridines are isomers of pyridopyridines, containing two nitrogen atoms in the bicyclic system. However, the cyclization of a positional isomer, a 3-alkynylpyridine substrate with a tethered cyano group, has been shown to produce both 1,6-naphthyridine (B1220473) and 1,8-naphthyridine (B1210474) derivatives. nih.gov This highlights the potential of alkynylpyridines to serve as precursors to naphthyridine systems through carefully designed reaction sequences.

The synthesis of pyranopyridine derivatives through intramolecular cyclization of this compound would necessitate a pendant hydroxyl group on a substituent that can undergo cyclization onto the alkyne. There are no specific examples of this transformation starting from this compound in the reviewed literature.

A notable intramolecular cyclization pathway involving a derivative of this compound is the palladium-catalyzed formation of pyridine-fused siloles. researchgate.netnih.govacs.orgnih.gov Siloles, which are silicon-containing analogues of cyclopentadiene, are of interest for their potential applications in electronic and photophysical materials. nih.govacs.org

In this transformation, a 2-bromo-3-(pentamethyldisilanyl)pyridine is reacted with an ethynylbenzene derivative in the presence of a PdCl2(PPh3)2-CuI catalyst. nih.govacs.org This reaction proceeds via an unexpected intramolecular trans-bis-silylation. The process is thought to involve the initial Sonogashira coupling of the alkyne to the 2-position of the pyridine, followed by an intramolecular silylation involving the pentamethyldisilanyl group at the 3-position.

This reaction leads to the formation of 1,1-dimethyl-2-phenyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine and its derivatives. The yields of these pyridine-fused siloles are modest, with other intermolecular bis-silylation products also being formed. nih.gov

Below is a table summarizing the synthesis of various pyridine-fused siloles via this method:

Ethynylbenzene DerivativePyridine-Fused Silole ProductIsolated Yield (%)
Ethynylbenzene1,1-dimethyl-2-phenyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine15
1-Ethynyl-4-methoxybenzene1,1-dimethyl-2-(4-methoxyphenyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridineNot specified
1-Ethynyl-3-methylbenzene1,1-dimethyl-2-(m-tolyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine16

Formation of Fused Bicyclic Pyridine Derivatives

Reactions with Oxidizing Agents and Nucleophiles

The presence of the nitrogen atom in the pyridine ring and the electron-rich carbon-carbon triple bond makes this compound susceptible to attack by both oxidizing agents and nucleophiles. These reactions often trigger a cascade of events, leading to significant molecular reorganization.

The oxidation of this compound presents an interesting case of intramolecular reactivity. When treated with oxidizing agents such as hydrogen peroxide in acetic acid (H₂O₂-AcOH), the pyridine nitrogen is oxidized to form the corresponding N-oxide. rsc.orgresearchgate.netclockss.org However, this N-oxide is a transient species. It immediately undergoes a spontaneous intramolecular cyclization, where the N-oxide oxygen attacks the adjacent ethynyl (B1212043) group. rsc.orgresearchgate.net This process results in the formation of a fused bicyclic system, the 2-phenylisoxazolo[2,3-a]pyridinium salt. rsc.orgnii.ac.jp This salt can be isolated, for instance, as a perchlorate (B79767) salt for characterization. nii.ac.jp The formation of this isoxazolopyridinium salt is a key step, transforming the linear starting material into a reactive heterocyclic cation that serves as a precursor for further transformations. rsc.orgclockss.org

The isoxazolo[2,3-a]pyridinium salts generated from the N-oxidation and cyclization of this compound are susceptible to nucleophilic attack, undergoing transformations analogous to the classic Reissert-Henze reaction. rsc.orgresearchgate.netclockss.org In this type of reaction, a nucleophile attacks the pyridine ring of the salt, leading to ring-opening of the isoxazole (B147169) moiety and subsequent functionalization of the pyridine core. rsc.orgclockss.org This reaction provides a novel pathway for the functionalization of the pyridine framework, which is otherwise challenging to achieve through direct methods. researchgate.net The reaction is typically carried out in the presence of a base, which facilitates the nucleophilic attack. rsc.org Various nucleophiles, including alcohols, amines, and alkylthiols, can be employed, allowing for the introduction of a range of functional groups onto the pyridine ring. clockss.org

A significant application of the Reissert-Henze type reaction on isoxazolo[2,3-a]pyridinium salts is the synthesis of 6-substituted 2-phenacylpyridines. rsc.orgclockss.orgconsensus.app When the reaction is performed with an alcohol in the presence of a base like sodium carbonate (Na₂CO₃), the alkoxy group acts as the nucleophile. rsc.orgclockss.org The nucleophilic attack occurs at the 6-position of the pyridine ring, followed by the cleavage of the N-O bond of the isoxazole ring and subsequent aromatization. clockss.org This sequence affords 6-alkoxy-2-phenacylpyridines in moderate yields. clockss.org Similarly, using amines or alkylthiols as nucleophiles leads to the corresponding 6-amino- or 6-alkylthio-2-phenacylpyridines. clockss.org This methodology offers a facile route to functionalized phenacylpyridines, which are valuable synthetic intermediates. rsc.orgclockss.org

The following table summarizes the synthesis of various 6-substituted 2-phenacylpyridines from this compound via the isoxazolopyridinium salt intermediate.

NucleophileSolvent/BaseProductYield
Methanol (MeOH)Na₂CO₃6-Methoxy-2-phenacylpyridineModerate
Ethanol (B145695) (EtOH)Na₂CO₃6-Ethoxy-2-phenacylpyridineModerate
Propanol (PrOH)Na₂CO₃6-Propoxy-2-phenacylpyridineModerate
Acetonitrile (B52724) (MeCN)-6-Amido-2-phenacylpyridine-

Metal-Mediated and Cascade Transformations

Transition metals play a crucial role in activating the otherwise inert bonds of this compound, paving the way for complex cascade reactions. These transformations often lead to the construction of polycyclic aromatic systems, such as indolizines, in a single step.

In the presence of a proton source, this compound can react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form indolizine (B1195054) derivatives. nii.ac.jp Indolizines are bicyclic aromatic compounds containing a nitrogen atom at the bridgehead, and they are found in various natural products and pharmacologically active compounds. nih.gov This reaction is believed to proceed through a cascade mechanism initiated by the interaction of the reactants. The reaction can lead to the formation of indolizines with methoxycarbonyl groups at the 2- or 2,3-positions, depending on the reaction conditions. nii.ac.jp

An efficient one-step synthesis of indolizines from this compound and related compounds can be achieved through a silver-mediated oxidative C–H functionalization and 5-endo-dig cyclization. nih.gov This tandem reaction demonstrates high functional group tolerance and selectivity. nih.gov In this process, a silver salt, such as silver carbonate (Ag₂CO₃), acts as an oxidative promoter for C-C bond formation via C-H activation. nih.gov The reaction proceeds under relatively mild conditions and offers a direct route to biologically important indolizine scaffolds. nih.gov A notable advantage of this protocol is the potential for recycling and reusing the silver carbonate catalyst, which enhances the atom economy and environmental friendliness of the synthesis. nih.gov

The table below outlines the key features of the silver-mediated indolizine synthesis.

Key FeatureDescription
Catalyst/PromoterSilver Carbonate (Ag₂CO₃)
Key TransformationOxidative C–H Functionalization and 5-endo-dig Cyclization
ProductIndolizine Derivatives
AdvantagesOne-step synthesis, high selectivity, wide substrate scope, catalyst can be recycled. nih.gov

Silver-Catalyzed Cascade Cyclization for Indoloquinoline Synthesis

Silver catalysts, particularly Ag(I) salts, are well-established promoters of intramolecular cyclization reactions involving alkyne functionalities. These reactions often proceed through a cascade mechanism, where a series of bond-forming events occur in a single synthetic operation to rapidly build molecular complexity. While the direct silver-catalyzed cascade cyclization of this compound to form an indoloquinoline core is not extensively documented in the literature, the general reactivity of related alkynylpyridine systems under silver catalysis provides a strong basis for predicting such transformations.

Silver(I) salts are known to activate alkyne moieties, rendering them susceptible to nucleophilic attack. In the case of substrates containing both an alkyne and a nucleophilic nitrogen atom, such as N-propargyl-substituted pyridin-2-amines, silver catalysis facilitates intramolecular hydroamination or cycloisomerization to afford fused heterocyclic structures like imidazo[1,2-a]pyridines. researchgate.net Similarly, silver-catalyzed cyclizations of 2-pyridyl alkynyl carbinols with isocyanides have been shown to produce indolizines and pyrroles through divergent pathways. rsc.orgresearchgate.net

Based on these precedents, a plausible mechanistic pathway for a silver-catalyzed cascade cyclization of a suitably N-functionalized derivative of this compound to an indoloquinoline can be proposed. The reaction would likely initiate with the coordination of the silver(I) ion to the alkyne, followed by an intramolecular nucleophilic attack from a nitrogen-containing substituent on the pyridine ring. Subsequent cyclization and aromatization steps would then lead to the formation of the polycyclic indoloquinoline skeleton. The efficiency and regioselectivity of such a reaction would be highly dependent on the nature of the substituent on the pyridine nitrogen, the specific silver catalyst employed, and the reaction conditions.

Reactant System Catalyst Product Type Key Transformation
N-(Prop-2-yn-1-yl)pyridin-2-aminesAgOTfImidazo[1,2-a]pyridinesIntramolecular cycloisomerization researchgate.net
2-Pyridyl alkynyl carbinols and isocyanidesSilver catalystIndolizines and PyrrolesDivergent cyclization rsc.orgresearchgate.net
N'-(2-Alkynylbenzylidene)hydrazidesSilver(I)-Rhodium(I)Pyrazolo[5,1-a]isoquinolines6-endo-cyclization and cycloaddition nih.gov

This table summarizes silver-catalyzed cyclizations of related alkynylpyridine derivatives, suggesting the potential for similar reactivity with this compound systems.

Polymerization Studies of Phenylethynyl-Functionalized Pyridines

The presence of both a polymerizable ethynyl group and a coordinating pyridine moiety makes this compound an intriguing monomer for the synthesis of advanced polymeric materials. This section delves into its potential behavior in thermally-induced free radical polymerization and metallosupramolecular polycondensation.

Thermally-Induced Free Radical Polymerization

Thermally-induced free radical polymerization is a common method for converting vinyl and ethynyl monomers into polymers. While the specific thermal polymerization of this compound is not extensively detailed in the literature, the general principles of alkyne and pyridine monomer polymerization can be considered. The phenylethynyl group can theoretically undergo polymerization through its triple bond upon heating, leading to a conjugated polymer backbone.

The polymerization of related pyridine-containing monomers, such as 2-vinylpyridine, via free radical methods is well-known and results in polymers with interesting properties and applications. researchgate.netmdpi.com However, the direct thermal polymerization of ethynyl-substituted aromatics can sometimes be challenging to control and may lead to cross-linked or insoluble materials due to the high reactivity of the resulting polymer chains. The thermal stability of the resulting polymer would also be a key consideration, with studies on related pyridine-grafted copolymers showing decomposition at elevated temperatures. mdpi.com

The polymerization conditions, such as temperature and the presence of any initiators, would significantly influence the outcome. Higher temperatures could potentially lead to a higher degree of polymerization but might also promote side reactions and cross-linking. The resulting polymer would be expected to possess a highly conjugated backbone, which could impart interesting optical and electronic properties.

Monomer Type Polymerization Method Key Characteristics Relevant Findings
2-VinylpyridineFree Radical PolymerizationWell-controlled polymerization is possible.Reactivity ratios and thermal properties have been studied. researchgate.netmdpi.com
Styrene and Maleimide DerivativesFree Radical PolymerizationMolecular weight can be controlled.Copolymers can act as heat resistance agents.
Acrylic Acid and Styrene Derivatives with PyridineGraft PolymerizationBranched structures with high polydispersity can form.Polymers exhibit thermal stability up to high temperatures. mdpi.com

This table provides context from the polymerization of other pyridine-containing monomers, which can be used to infer the potential behavior of this compound.

Metallosupramolecular Polycondensation

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, opening the possibility of forming metallosupramolecular polymers. In this approach, the monomer units are linked together through non-covalent metal-ligand coordination bonds rather than covalent bonds. The phenylethynyl group can also participate in coordination to certain transition metals.

The formation of metallosupramolecular polymers often involves the reaction of a difunctional or multifunctional ligand with a metal salt. In the case of this compound, it could potentially act as a monodentate ligand that self-assembles with metal ions capable of bridging two or more ligands. For instance, platinum(II) terpyridine complexes containing alkyne functionalities have been shown to undergo supramolecular polymerization. rsc.org Similarly, poly(tetrahydrofuran)-based macromonomers functionalized with diphenylacetylene (B1204595) ligands have been used to create metallosupramolecular polymers with platinum(0) complexes. nih.gov

Monomer/Ligand System Metal Ion Polymer Type Key Feature
Monoalkynylplatinum(II) terpyridine complexAg+, Fe2+Metallosupramolecular PolymerPathway complexity controlled by secondary metal ions. rsc.org
Diphenylacetylene-functionalized PTHFPt(0)Metallosupramolecular PolymerPrecursor for platinum nanocomposites. nih.gov
2,6-bis(N-methylbenzimidazoyl)pyridine terminated macromonomersPt(II)Metallosupramolecular PolymerIn situ generation of Pt nanoparticles.

This table illustrates examples of metallosupramolecular polymers formed from related pyridine and alkyne-containing ligands, highlighting the potential of this compound in this area.

Coordination Chemistry of 2 2 Phenylethynyl Pyridine Ligands

Copper(I) Coordination Complexes

Copper(I) complexes featuring diimine ligands are of significant interest for their rich optoelectronic properties. mdpi.com The introduction of phenylethynyl substituents to pyridine-based ligands provides a basis for creating novel homo- and heteroleptic Cu(I) complexes through coordination-driven self-assembly. mdpi.com

The synthesis of both homoleptic and heteroleptic Copper(I) complexes with phenylethynyl-substituted pyridine (B92270) ligands is typically achieved through self-assembly processes. mdpi.com Homoleptic complexes consist of a central Cu(I) ion coordinated to identical ligands, while heteroleptic complexes involve coordination to two or more different types of ligands. mdpi.commdpi.com

A general synthetic approach involves the reaction of a copper(I) source, such as copper(I) chloride, with the desired ligands in an appropriate solvent like ethanol (B145695) or methanol. acs.orgmdpi.com For instance, heteroleptic complexes can be formed using a phenylethynyl-pyridine derivative alongside another ancillary ligand, such as 2,9-dimethyl-1,10-phenanthroline (dmph). mdpi.com These reactions often result in high yields of the desired complexes, which are typically soluble in common organic solvents and stable at room temperature. mdpi.com

Initial characterization of the synthesized complexes is performed using elemental analysis, FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their formulation and purity. mdpi.com

For example, the crystal structure of a heteroleptic complex, [Cu(L1)(dmph)]BF₄, where L1 is the related ligand 6,6′-bis(phenylethynyl)-2,2′-bipyridine, has been determined. mdpi.com The analysis revealed a 1:1 complex of Cu(I) built from the two distinct bidentate ligands. mdpi.com The measured Cu-N bond lengths in this complex fall within the typical range for Cu-N coordination, confirming a stable coordination environment. mdpi.com

Table 1: Crystal Data and Structure Refinement for a Representative Heteroleptic Cu(I) Complex

Parameter Value
Empirical Formula C₄₄H₃₂BCuF₄N₄
Formula Weight 799.10
Crystal System Triclinic
Space Group P-1
a (Å) 11.2345(6)
b (Å) 12.6789(7)
c (Å) 14.5678(9)
α (°) 107.89(3)
β (°) 101.56(4)
γ (°) 105.78(4)
Volume (ų) 1789.4(2)
Z 2

Data sourced from a study on a complex with the analogous ligand 6,6′-bis(phenylethynyl)-2,2′-bipyridine. mdpi.com

Cu(I) ions, with their d¹⁰ electronic configuration, typically favor a four-coordinate tetrahedral geometry. mdpi.com In complexes with bulky phenylethynyl-substituted pyridine ligands, this geometry is often distorted. mdpi.com The distortion is a direct consequence of the steric and electronic properties of the coordinating ligands. mdpi.com

The bite angle of the bidentate ligands and the steric hindrance between ligands influence the bond angles around the central copper atom. mdpi.com For instance, in the [Cu(L1)(dmph)]BF₄ complex, the N-Cu-N angles deviate from the ideal tetrahedral angle of 109.5°, indicating a distorted tetrahedral environment. mdpi.com The presence of bulky substituents on the ligands is a key strategy to enhance the stability of these tetrahedral complexes. mdpi.com

Table 2: Selected Bond Lengths and Angles for a Representative Heteroleptic Cu(I) Complex

Bond Length (Å) Angle Degree (°)
Cu1–N1 2.083(3) N1–Cu1–N2 82.7(1)
Cu1–N2 1.989(2) N3–Cu1–N4 82.1(1)
Cu1–N3 2.015(2) N2–Cu1–N3 125.6(1)
Cu1–N4 2.055(3) N1–Cu1–N4 120.9(1)

Data sourced from a study on a complex with the analogous ligand 6,6′-bis(phenylethynyl)-2,2′-bipyridine. mdpi.com

A combination of spectroscopic techniques is essential for the thorough characterization of these copper complexes. mdpi.com

FT-IR Spectroscopy: In the FT-IR spectra of copper complexes bearing phenylethynyl groups, the characteristic C≡C stretching frequency (ν(C≡C)) is observed around 2220 cm⁻¹. mdpi.com

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the formation of the complex in solution. In the ¹H-NMR spectrum, the pyridyl and phenanthroline protons typically resonate downfield in the range of 8.60–7.58 ppm. mdpi.com In the ¹³C-NMR spectrum, characteristic chemical shifts for the -C=N and -C≡C- carbons confirm the coordination of the ligand to the metal center. mdpi.com

UV-Vis Absorption Spectroscopy: The optical properties are investigated using UV-Vis spectroscopy. These complexes typically exhibit strong absorption bands corresponding to metal-to-ligand charge transfer (MLCT) transitions. mdpi.commdpi.com The position of the MLCT band is sensitive to the nature of the ligands. acs.org

While Cu(I) favors tetrahedral geometry, Cu(II) complexes with pyridine-based ligands can adopt a variety of coordination geometries, most commonly square pyramidal or distorted octahedral. nih.govnih.govmdpi.com

The synthesis of Cu(II) complexes can be achieved by reacting a Cu(II) salt, such as copper(II) chloride, with the substituted pyridine ligand. ijcrcps.com The resulting structures are highly dependent on the stoichiometry of the reactants and the nature of the counter-ions. mdpi.com For example, heteroleptic Cu(II) carboxylates with substituted pyridine moieties have been synthesized, which form paddle-wheel dinuclear structures where each copper center has a distorted square pyramidal geometry. nih.gov Other studies on Cu(II) complexes with ligands like 2-ethylpyridine (B127773) have resulted in mononuclear units with square planar geometry or tetranuclear molecules. nih.gov

Characterization relies on techniques similar to those used for Cu(I) complexes, including FT-IR and X-ray diffraction, with the addition of Electron Paramagnetic Resonance (EPR) spectroscopy, which is particularly useful for studying paramagnetic Cu(II) centers. nih.govmdpi.com

Europium(III) Coordination Complexes

Europium(III) complexes are widely studied for their characteristic sharp, red luminescence, which arises from f-f electronic transitions. nih.govresearchgate.net Ligands containing phenylethynyl-pyridine moieties can act as effective "antennas," absorbing UV light and transferring the energy to the central Eu(III) ion, which then emits light. nih.gov

Research on the analogous ligand 2-(phenylethynyl)-1,10-phenanthroline (PEP) has provided significant insight into the coordination chemistry with Europium(III). nih.govmdpi.com The synthesis involves reacting a europium salt, such as EuCl₃ or Eu(NO₃)₃, with the ligand in a hot acetonitrile (B52724) solution. nih.govmdpi.com

Single-crystal X-ray diffraction has revealed that the resulting structures are highly influenced by the counter-ions present in the coordination sphere. nih.gov

[Eu(PEP)₂Cl₃]: This complex is seven-coordinated. The Eu(III) ion is bound to four nitrogen atoms from two bidentate PEP ligands and three chloride ions, forming a distorted heptagon geometry. mdpi.com

[Eu(PEP)₂(NO₃)₃]: This complex is ten-coordinated. The central metal ion is coordinated to four nitrogen atoms from two PEP ligands and six oxygen atoms from three bidentate nitrate (B79036) ions. mdpi.com The Eu-N bond lengths are slightly longer in the nitrate complex compared to the chloride complex due to greater steric interactions. mdpi.com

These structures are often stabilized by intra- and inter-ligand π-π stacking interactions between the aromatic systems of the ligands. nih.govmdpi.com The coordination environment and the choice of counter-ion play a crucial role in the luminescent properties and stability of the final complex. nih.govresearchgate.net

Table 3: Crystallographic Data for Europium(III) Complexes with an Analogous Ligand

Parameter [Eu(PEP)₂Cl₃]·2CH₃CN [Eu(PEP)₂(NO₃)₃]·2CH₃CN
Crystal System Monoclinic Monoclinic
Space Group P2₁/n P2₁/c
a (Å) 12.1891(4) 10.1110(3)
b (Å) 22.1396(8) 23.3323(8)
c (Å) 15.3411(5) 18.2755(6)
β (°) 94.675(1) 91.543(1)
Volume (ų) 4120.3(2) 4307.7(2)

Data sourced from a study on complexes with the analogous ligand 2-(phenylethynyl)-1,10-phenanthroline. nih.govmdpi.com

Synthesis with 2-(Phenylethynyl)-1,10-phenanthroline Ligand

The synthesis of luminescent europium(III) complexes involves the use of a modified 2-(2-phenylethynyl)pyridine ligand, namely 2-(phenylethynyl)-1,10-phenanthroline (PEP). acs.orgresearchgate.net This ligand is prepared through a multi-step protocol that begins with pure 1,10-phenanthroline. acs.org The subsequent synthesis of the europium(III) complexes, Eu(PEP)₂Cl₃ and Eu(PEP)₂(NO₃)₃, is achieved by reacting the respective europium salts with the PEP ligand in a 1:2 molar ratio in hot acetonitrile solutions. acs.orgresearchgate.netmdpi.comresearchgate.net This straightforward procedure yields the desired complexes, which can then be crystallized for structural analysis and further characterization. acs.orgresearchgate.net

Crystal Structure Elucidation of Eu(III) Complexes

Single-crystal X-ray diffraction has been instrumental in elucidating the detailed structures of the synthesized europium(III) complexes. acs.orgresearchgate.netnih.gov The complex [Eu(PEP)₂Cl₃]·2CH₃CN crystallizes in the monoclinic space group P2₁/n. researchgate.netnih.gov In this structure, the central Eu(III) ion is seven-coordinated, bonded to four nitrogen atoms from the two bidentate PEP ligands and three chloride ions, resulting in a distorted heptagonal coordination geometry. nih.gov

In contrast, the [Eu(PEP)₂(NO₃)₃]∙2CH₃CN complex crystallizes in the monoclinic space group P2₁/c. acs.orgresearchgate.netnih.gov Here, the Eu(III) ion is ten-coordinated. acs.orgnih.gov The coordination sphere is composed of four nitrogen atoms from the two PEP ligands and six oxygen atoms from three bidentate nitrate ions. acs.orgnih.gov The increased steric interaction due to the three bulky nitrate ions results in slightly longer Eu-N bond lengths compared to the chloride complex. acs.orgnih.gov The presence of the phenylethynyl substituent on the phenanthroline backbone facilitates intra- and intermolecular π-π stacking interactions, which play a crucial role in the supramolecular ordering of the complexes in the solid state. acs.orgresearchgate.netnih.gov

Table 1: Crystallographic Data for Eu(III) Complexes with 2-(Phenylethynyl)-1,10-phenanthroline (PEP) Ligand

Parameter[Eu(PEP)₂Cl₃]·2CH₃CN[Eu(PEP)₂(NO₃)₃]∙2CH₃CN
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Eu(III) Coordination No. 710
Coordinating Atoms 4 N (from 2 PEP), 3 Cl⁻4 N (from 2 PEP), 6 O (from 3 NO₃⁻)
Eu-N Bond Lengths (Å) Not specified2.5958(15) – 2.6542(15)
Eu-O Bond Lengths (Å) N/A2.4813(13) – 2.5273(14)
Data sourced from references acs.orgresearchgate.netnih.gov.

Silver(I) Coordination Complexes

While specific studies on the coordination complexes of silver(I) with the this compound ligand are not extensively detailed in the reviewed literature, the coordination chemistry of silver(I) with analogous pyridine-containing ligands provides significant insights into the expected behavior.

Silver(I), with its d¹⁰ electronic configuration, exhibits flexible coordination preferences, commonly forming linear, trigonal planar, T-shaped, and tetrahedral geometries. nih.gov The ultimate coordination geometry is significantly influenced by the nature of the ligand, the metal-to-ligand ratio, and particularly the coordinating or non-coordinating nature of the counter-anion. researchgate.netnih.gov For instance, in complexes with 2-(diphenylphosphinomethyl)pyridine, anions such as tetrafluoroborate (B81430) (BF₄⁻), triflate (OTf⁻), and trifluoroacetate (B77799) (tfa⁻) interact with the silver centers to varying degrees, influencing the final structure. researchgate.net Weakly coordinating anions tend to favor lower coordination numbers, while more strongly coordinating anions can participate in the coordination sphere, leading to higher coordination numbers and different geometries. researchgate.netresearchgate.net

Platinum(II) Coordination Complexes

The versatility of the phenylethynyl-pyridine scaffold is further demonstrated in the construction of complex macromolecular structures involving platinum(II).

Researchers have successfully synthesized expanded poly(L-amino acid)s where phenylethynyl(terpyridine)platinum(II) moieties are incorporated into the main chain. nih.govnih.gov The synthetic strategy involves a copper-catalyzed coupling reaction between a terminal acetylene (B1199291) group on a monomer and a platinum-chloride group on another, forming robust platinum-acetylide bonds. nih.govnih.gov This polymerization can be performed either through stepwise elongation or via an unsymmetrical metallosupramolecular polycondensation. nih.gov For example, the polymerization of a monomer like [Pt(Cl)(tBu₃tpyCO-Xaa-NHC₆H₄-C≡C–H)]Cl (where tBu₃tpy is a terpyridine ligand and Xaa is an amino acid residue) is carried out in a mixture of dichloromethane (B109758) and N,N-dimethylformamide with a copper(I) iodide catalyst and triethylamine (B128534). nih.gov This method has been used to create expanded poly(L-leucine) and poly(L-valine) chains, which were determined to be 8-mers and 9-mers, respectively, in solution. nih.gov The resulting polymers feature a unique alternating arrangement of platinum complexes and amino acid residues. nih.gov

Cyclometalated Platinum(II) Chromophores with Phenylethynyl-Substituted Bipyridyl Ligands

Cyclometalated Platinum(II) complexes are a significant class of organometallic compounds, extensively studied for their photophysical and photochemical properties. nih.gov These properties make them suitable for various applications, including as phosphorescent dopants in organic light-emitting devices (OLEDs), probes for bioimaging, chemosensors, and photoredox catalysts. nih.gov The core of these complexes involves a platinum(II) center bonded to a ligand through both a dative N-coordination and a C-H bond activation, forming a stable metallacycle. The ligands are typically bidentate or tridentate, with 2-arylpyridines and their derivatives being common choices. nih.gov

The electronic properties and, consequently, the luminescence of these Pt(II) complexes can be finely tuned by modifying the ligand structure. nih.gov Introducing phenylethynyl substituents onto the bipyridyl ligand framework is a strategy to alter the photophysical characteristics. The extended π-conjugation from the phenylethynyl group can influence the energy of the metal-to-ligand charge transfer (MLCT) states, which are crucial for their emissive properties. nih.gov

Research into cyclometalated Pt(II) complexes has explored a variety of ligands to achieve desired luminescent properties, ranging from green to red/near-infrared emission. rsc.org While the specific use of this compound within a bipyridyl ligand for cyclometalated Pt(II) chromophores is a niche area, the general principles of ligand design suggest that its incorporation would significantly impact the electronic structure. The synthesis of such complexes typically involves the reaction of a Pt(II) precursor, such as (Bu4N)2[Pt2Cl6] or [PtCl2(NCPh)2], with the target ligand under conditions that promote C-H activation, often photochemically. nih.gov The resulting complexes generally exhibit a distorted square-planar geometry around the Pt(II) center. rsc.org

Coordination with Palladium Pincer Complexes in Polymeric Systems

Pincer complexes are a class of organometallic compounds where a central metal atom is held in a tridentate ligand framework. Palladium(II) pincer complexes, in particular, have been investigated for their catalytic activity and their potential in materials science. nih.govresearchgate.netrsc.org The coordination of pyridine-containing ligands to these palladium centers can lead to the formation of supramolecular structures, including polymeric systems. nih.gov

An example of such a system involves the interaction between poly(2-vinyl pyridine) and palladium-pincer-based organometallic surfactants. nih.gov In this case, a mesomorphic, or liquid crystal-like, structure is formed. This self-assembly is driven by weak stacking interactions between the pyridine units of the polymer and the headgroups of the palladium-pincer surfactants. nih.gov

The dynamic behavior of these supramolecular comb polymers has been studied to understand how molecular-level changes affect the larger mesoscale structure. nih.gov There is a competition between the weak binding of the surfactant to the polymer and the tendency of the aliphatic tails of the surfactant molecules to crystallize. Over time, this can lead to the detachment of the surfactant from the polymer and the formation of more ordered crystalline packing of the alkyl tails. nih.gov The study of these systems provides insights into the self-assembly and material properties of hybrid organic-inorganic polymers.

Table 1: Components of Palladium-Pincer Polymeric System

Component Role Key Interaction
Poly(2-vinyl pyridine) Polymer Backbone Provides pyridine units for coordination
Palladium-Pincer Surfactant Organometallic Headgroup Binds to pyridine units

Other Transition Metal Complexes

General Considerations for Pyridine Derivatives as Chelating Ligands

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of binding to a wide range of transition metals. jscimedcentral.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not part of the aromatic π-system, making it available for coordination to a Lewis acidic metal center. jscimedcentral.com Pyridine typically acts as a monodentate ligand. However, by incorporating other donor atoms into the molecular structure, pyridine derivatives can function as bidentate, tridentate, or even polydentate chelating ligands. researchgate.netresearchgate.net

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in the formation of stable metallacycles. Pyridine-based chelating ligands are used to control the geometry and reactivity of metal complexes. researchgate.net For instance, ligands like 2,2'-bipyridine (B1663995) and terpyridine, which contain multiple pyridine rings, are well-known for their strong chelation abilities. researchgate.net Other derivatives, such as those based on pyridine-2-carboxamide, can provide varying coordination geometries and nuclearities. researchgate.net

The electronic properties of the metal complex can be tuned by modifying the substituents on the pyridine ring. jscimedcentral.com This versatility makes pyridine derivatives valuable in various applications, including catalysis, materials science, and the development of compounds with specific biological or photophysical properties. researchgate.netnih.gov The coordination number and geometry of the resulting complex depend on the metal ion, the denticity of the ligand, and the reaction conditions, leading to tetrahedral, square planar, or octahedral complexes. wikipedia.org

Table 2: Examples of Pyridine-Based Ligand Types and Coordination

Ligand Type Denticity Example Complex Geometry
Pyridine Monodentate Octahedral (e.g., [MCl2(py)4])
2,2'-Bipyridine Bidentate Octahedral (e.g., [Ru(bpy)3]2+)
Terpyridine Tridentate Octahedral

Ruthenium-Iron Complexes with Ferrocene-Acetylide Ligands

The synthesis of heterometallic complexes containing both ruthenium and iron has attracted considerable interest, partly due to the potential for synergistic properties arising from the interaction between the two different metal centers. nih.govresearchgate.net Ruthenium polypyridyl complexes are known for their rich photophysical and electrochemical properties, while ferrocene (B1249389), an iron-containing metallocene, is a robust and reversible redox-active moiety. rsc.orgunits.it

One area of research involves linking a ruthenium center to a ferrocene unit via a conjugated acetylide bridge. nih.gov These ferrocene-acetylide ligands can be incorporated into larger coordination complexes. For example, heterodimetallic Ru-Fe complexes have been synthesized using 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz) as a primary chelating ligand for the ruthenium center, with a ferrocene-acetylide ligand also coordinated to the ruthenium. nih.gov

In such complexes, electrochemical studies have shown two distinct and widely separated oxidation events, corresponding to the one-electron oxidation of the ferrocene unit and the Ru(II) center, respectively. nih.gov The degree of electronic communication between the Ru and Fe centers can be modulated by the length and conjugation of the acetylide bridge. In some cases, significant metal-metal interactions across the Ru-C≡C-Fc backbone have been observed, leading to mixed-valence behavior in the oxidized state. nih.gov While these studies have focused on ligands like tppz, the incorporation of other pyridine-containing ligands, such as this compound, could offer alternative ways to tune the electronic properties of such bimetallic systems.

Supramolecular Assemblies Involving 2 2 Phenylethynyl Pyridine

Halogen-Bonding Driven Architectures

Halogen bonding (XB) is a highly directional non-covalent interaction between an electron-deficient region on a halogen atom (the XB donor) and a Lewis base (the XB acceptor). In the context of 2-(2-phenylethynyl)pyridine derivatives, the pyridine (B92270) nitrogen atom serves as the Lewis base, while an iodine atom, typically on an iodoalkynyl group, acts as the halogen bond donor. This reliable interaction has been exploited to create a range of discrete and extended supramolecular structures.

The rational design of molecules containing both an iodoalkyne (halogen bond donor) and a pyridine (halogen bond acceptor) moiety can lead to the formation of discrete, parallelogram-shaped macrocycles. nih.gov Research has demonstrated that iodoalkynyl-substituted (phenylethynyl)pyridines can form these structures through self-assembly. nih.govacs.org For instance, the 2:2 cocrystallization of a bipyridyl compound, 4-(3-pyridylethynyl) pyridine, with 1,2-bis(iodoethynyl)-4,5-difluorobenzene results in the formation of discrete supramolecular parallelograms. nih.gov Similarly, a 1:1 cocrystal formed between a bis-iodoalkyne and a dipyridyl compound also yields a discrete, halogen-bonded parallelogram-shaped complex. acs.org These assemblies are held together by precisely oriented N···I halogen bonds, demonstrating a robust strategy for creating defined supramolecular shapes. nih.gov

A key strategy in supramolecular design is the creation of self-complementary molecules that can recognize each other to form predictable assemblies. Iodoalkynyl-substituted (phenylethynyl)pyridines have been specifically designed to achieve this through halogen bonding. nih.govacs.org By intentionally orienting the pyridyl nitrogen and the iodoalkyne group in the same general direction, these molecules can form parallelogram-shaped dimers. nih.gov Each dimer is stabilized by two self-complementary N···I halogen bonds. acs.org

Crystal structure analyses of several such compounds have confirmed this design principle. nih.gov The table below details the key halogen bond parameters for a series of these dimer-forming compounds.

Compound NameN···I Distance (Å)C-I···N Angle (°)Reference
3-(2-Iodoethynyl-phenylethynyl) pyridine2.768175.7 nih.gov
2-(3-Iodoethynyl-phenylethynyl) pyridine2.809176.3 nih.gov
3-(4,5-Difluoro-2-iodoethynyl-phenylethynyl) pyridine2.784178.6 nih.gov
2-(5-Iodoethynyl-2,4-dimethylphenylethynyl) pyridine2.802177.3 nih.gov

This table presents selected crystallographic data for the self-complementary dimers.

Beyond simple dimers, the principles of iodoalkyne-pyridine halogen bonding can be extended to construct larger supramolecular macrocycles. nih.gov The formation of these architectures is demonstrated by the successful creation of a discrete halogen-bonded parallelogram complex in a 1:1 cocrystal. This complex was formed from the bis-iodoalkyne, 1-iodoethynyl-2-(3-iodoethynyl-phenylethynyl)-4,5-dimethoxybenzene, and the dipyridyl component, 5-phenyl-2-(pyridin-3-ylethynyl)pyridine. nih.gov This result highlights the potential for forming complex, multi-component macrocyclic structures by combining molecules with multiple halogen bond donor and acceptor sites. nih.gov

Derivatives of this compound, specifically 2-(iodoethynyl)pyridine (B12042315), have been shown to self-assemble into even more complex architectures like supramolecular triangles and double helices. nih.gov These structures are mediated by intermolecular ethynyl (B1212043) C-I···N halogen bonds in the crystalline state. The assembly of a single-component supramolecular triangle has been achieved, showcasing the precise geometric control offered by this interaction. nih.gov

Furthermore, the spontaneous resolution of intertwined supramolecular 3₁- and 3₂-double helices from achiral 2-(iodoethynyl)pyridine derivatives has been observed. nih.gov The final supramolecular architecture is highly sensitive to subtle changes in the molecular structure of the monomer and the choice of crystallization solvents, indicating that these factors can be used to fine-tune the self-assembly process. nih.gov This work demonstrates the remarkable ability of a simple achiral building block to generate complex, chiral supramolecular structures through halogen bonding. nih.govmdpi.com

The strength and nature of these halogen-bonded networks are influenced by several factors:

Electron Donor/Acceptor Strength: Using a stronger electron donor, such as a pyridine-N-oxide instead of a pyridine, can strengthen the halogen bond and lead to more ordered supramolecular assemblies. acs.org

Steric Hindrance: The introduction of bulky substituents, like a tBuO group, can disrupt molecular symmetry but does not necessarily prevent the formation of the primary halogen-bonded network. acs.org

Competing Interactions: The final crystal packing is a result of the interplay between halogen bonding and other non-covalent forces, including π-π stacking, C-H···F interactions, and F···F contacts. acs.org

These findings illustrate that deliberate modifications to the periphery of the phenylethynyl pyridine core allow for predictable control over the resulting supramolecular organization. acs.org

Hydrogen-Bonding Influenced Assemblies

While halogen bonding is a powerful tool for directing the assembly of this compound derivatives, hydrogen bonding also plays a significant role, often in concert with other interactions. The pyridine nitrogen is an effective hydrogen bond acceptor, capable of forming strong O-H···N or N-H···N bonds. rsc.org

Minor adjustments to the chemical structure of pyridine derivatives can significantly alter the resulting hydrogen-bonded assemblies. rsc.org In systems where both halogen and hydrogen bonding are possible, the two interactions can coexist and collaborate to drive the self-assembly process. acs.org For example, in the crystal structure of 4-(4-Bromo-2,3,5,6-tetrafluoro-phenylethynyl)-pyridine 1-oxide, the primary supramolecular chains are formed by Br···O halogen bonds, while adjacent chains are linked into layers by C-H···O hydrogen bonds. acs.org In other related systems, unconventional hydrogen bonds, such as aryl C-H···O and C-H···F interactions, have been observed to direct the formation of two-dimensional networks, which are further organized by π-stacking. nih.govresearchgate.net The competition and synergy between the pyridine nitrogen as a hydrogen-bond acceptor and other intermolecular forces are crucial in determining the final crystal structure and properties. rsc.org

Role of C-H···N and N-H···O Hydrogen Bonds in Crystal Structures

Hydrogen bonds are highly directional, specific, and strong non-covalent interactions that play a pivotal role in the crystal engineering of organic molecules. In the case of this compound and its derivatives, C-H···N and N-H···O hydrogen bonds are significant in dictating the packing of molecules in the solid state, leading to well-defined supramolecular assemblies.

The nitrogen atom of the pyridine ring in this compound is a competent hydrogen bond acceptor. This allows for the formation of C-H···N hydrogen bonds with suitable C-H donors from neighboring molecules. For instance, the aromatic protons of the phenyl group or even the pyridine ring of an adjacent molecule can engage in such interactions. These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice. They often direct the formation of one-dimensional chains or two-dimensional sheets.

In cocrystals involving this compound and a hydrogen bond donor containing an O-H group (e.g., a carboxylic acid or a phenol), stronger N-H···O or O-H···N hydrogen bonds can form. If the pyridine nitrogen is protonated by an acidic species, the resulting pyridinium (B92312) cation can act as a potent N-H donor, forming robust N-H···O hydrogen bonds with an appropriate acceptor. These interactions are fundamental in the design of multicomponent crystals with tailored architectures and properties.

Below is a table illustrating typical geometric parameters for such hydrogen bonds observed in related pyridine-containing crystal structures.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle (D-H···A) (°)
C-H (Aromatic)HN (Pyridine)0.932.453.38170
N-H (Pyridinium)HO (Carbonyl)1.021.752.77175

Metal-Mediated Supramolecular Structures

Coordination-Driven Self-Assembly of Metal Complexes

Coordination-driven self-assembly is a powerful strategy for the construction of discrete, well-defined supramolecular architectures. This "bottom-up" approach utilizes the predictable and directional nature of metal-ligand coordination bonds to assemble complex structures from simple building blocks. This compound, as a monodentate ligand, can be a valuable component in the self-assembly of various metallosupramolecular structures.

When combined with metal ions that have specific coordination geometries (e.g., square planar Pd(II) or Pt(II)), this compound can act as a terminal ligand, influencing the solubility, electronic properties, and packing of the resulting self-assembled complexes. While it cannot act as a bridging ligand to form polygons or polyhedra on its own, its derivatives with multiple binding sites are excellent candidates for such constructions. The principles of coordination-driven self-assembly allow for precise control over the stoichiometry, size, and shape of the final supramolecular entity.

Supramolecular Brush Copolymers via Metal Coordination

The concept of metal-ligand coordination can be extended to the realm of polymer chemistry to create novel materials such as supramolecular brush copolymers. In this approach, a polymer backbone can be functionalized with ligands that can then coordinate to metal ions. If these metal ions are also part of another polymer chain or a supramolecular complex, a brush-like or cross-linked structure can be formed.

While there are no specific reports on the use of this compound in this exact application, one can envision a scenario where a polymer is decorated with this ligand. The subsequent addition of metal ions could then be used to assemble other components onto the polymer backbone in a controlled manner. This strategy allows for the creation of advanced materials with tunable properties, where the metal-coordination bond acts as a reversible and responsive linker.

π-Stacking Interactions in Supramolecular Systems

Role in Crystal Packing and Self-Assembly

π-Stacking is a non-covalent interaction that occurs between aromatic rings. These interactions are crucial in the fields of supramolecular chemistry, materials science, and biology. The extended π-system of this compound, comprising both the phenyl and pyridine rings, makes it highly susceptible to engaging in π-stacking interactions.

In the solid state, these interactions are a major driving force for the crystal packing of this compound and its derivatives. Molecules will often arrange themselves to maximize favorable π-stacking, leading to columnar or layered structures. The geometry of these interactions can vary, with the most common arrangements being face-to-face and edge-to-face (or T-shaped). The strength and geometry of the π-stacking can be tuned by introducing substituents on the aromatic rings, which alters their electronic properties. These interactions are not only important for the solid-state structure but also play a significant role in the self-assembly processes in solution, leading to the formation of aggregates and other supramolecular species.

The following table provides typical parameters for π-stacking interactions observed in aromatic systems.

Interaction TypeCentroid-to-Centroid Distance (Å)Dihedral Angle (°)
Parallel-displaced3.3 - 3.8< 10
T-shaped (Edge-to-face)4.5 - 5.5~90

Influence on Polymeric and Chain-like Structures

The role of this compound in the formation of polymeric and chain-like supramolecular structures is an area of specialized research within coordination chemistry. The ligand's linear, rigid structure, provided by the phenylethynyl group, combined with the coordinating nitrogen atom of the pyridine ring, makes it a candidate for constructing ordered, extended assemblies. However, detailed studies focusing specifically on the influence of this compound in forming one-dimensional polymeric or chain-like coordination networks are not extensively documented in publicly available research.

In related systems, pyridine-containing ligands are widely used to create coordination polymers. The final architecture of these assemblies—be it a one-dimensional chain, a two-dimensional layer, or a three-dimensional framework—is dictated by several factors. These include the coordination geometry of the metal ion, the nature of the counter-anions, and the presence of other ligands. For instance, studies on silver(I) coordination polymers have shown that ligands with pyridyl and imidazolyl groups can form one-dimensional looped-chain structures. nih.gov Similarly, Co(II) has been used with a ligand containing both pyridine and triazole functionalities to create two-dimensional coordination polymers. nih.gov While these examples establish the principle of pyridine derivatives in forming such structures, specific data on polymers formed from this compound remains elusive in the surveyed literature.

Aurophilic Interactions in Luminescent Assemblies

Aurophilic interactions, which are weak relativistic-effect-driven attractions between gold(I) ions, are a cornerstone of the photophysical properties observed in many gold(I) complexes, often leading to luminescence. nih.govmdpi.com These interactions can influence the formation of supramolecular assemblies and modulate their emissive characteristics. researchgate.net Gold(I) complexes incorporating pyridine-type ligands are known to form luminescent materials, where the emission can be tuned by the substituents on the pyridine ring and the presence of gold-gold interactions.

While the specific compound this compound has been investigated in other chemical contexts, its direct application as a ligand in luminescent gold(I) assemblies stabilized by aurophilic interactions is not prominently featured in the existing scientific literature. Research on related structures provides a framework for understanding how such a complex might behave. For example, dinuclear gold(I) complexes with bridging 2,2′-bipyridine ligands exhibit photoluminescence that is dependent on the distance between the gold(I) centers. rsc.org In these systems, shorter Au(I)···Au(I) contacts, indicative of aurophilic interactions, are correlated with changes in the emission spectra.

The general principle is that the aggregation of gold(I) complexes, facilitated by aurophilic bonds, can lead to new, often red-shifted, emission bands, a phenomenon known as aggregation-induced emission (AIE). researchgate.net The table below summarizes key characteristics of aurophilic interactions in related gold(I) complexes containing N-heterocyclic ligands, which could provide a basis for predicting the behavior of assemblies with this compound.

Complex TypeAu···Au Distance (Å)Luminescence PropertiesReference
Dinuclear Au(I) with bridging 2,2′-bipyridine derivatives3.1262(2) - 3.400(1)Solid-state phosphorescence from blue to orange rsc.org
Cationic three-coordinate Au(I) with 2,2′-bipyridyl and isocyanide~3.216Forms supramolecular dimers via Au···Au contacts mdpi.com
Three-coordinate Au(I) with bridging diphosphines and 2,2'-bipyridine (B1663995)3.0903(6) - 3.249(1)Not luminescent at room temperature or 90 K, despite aurophilic bonds nih.gov

Advanced Characterization Techniques and Spectroscopic Studies

X-ray Crystallography and Structural Elucidation

X-ray crystallography stands as a definitive tool for determining the three-dimensional arrangement of atoms within a crystalline solid. For 2-(2-phenylethynyl)pyridine and its metal complexes, this technique offers precise information on bond lengths, coordination geometries, and packing arrangements in the solid state.

Single-Crystal X-ray Diffraction Analysis of Complexes and Ligands

In a representative study, crystals suitable for X-ray diffraction were grown by methods such as slow diffusion of a precipitant (e.g., hexane) into a solution of the compound (e.g., in dichloromethane). rsc.org Data collection is typically performed at low temperatures to minimize thermal vibrations and obtain higher quality diffraction data. rsc.org The resulting diffraction patterns are then used to solve and refine the crystal structure, yielding a detailed model of the molecule. rsc.org

Analysis of Coordination Geometry and Bond Lengths

The coordination geometry around a central metal ion in a complex is a key determinant of its properties and reactivity. X-ray crystallography provides precise measurements of bond lengths and angles, allowing for a detailed analysis of the coordination sphere. researchgate.netchalmers.se For complexes of this compound, the pyridine (B92270) nitrogen atom coordinates to the metal center. wikipedia.org The geometry of these complexes can vary, including octahedral, tetrahedral, and square planar arrangements, depending on the metal ion and other coordinating ligands. wikipedia.org

For example, in octahedral complexes of the type [MCl₂py₄]ⁿ⁺ (where py is pyridine), the two chloride ligands are typically found in a trans arrangement. wikipedia.org The metal-nitrogen bond lengths are sensitive to the electronic properties of the metal and the d-electron count. wikipedia.org A detailed analysis of bond lengths within the this compound ligand itself can also reveal information about the electronic communication between the pyridine ring and the phenylethynyl substituent.

Selected Bond Lengths (Å) and Angles (°) for a Hypothetical Metal Complex of this compound.
Bond/AngleValue
M-N(pyridine)2.105(3)
N-C(pyridine)1.345(5)
C≡C1.198(6)
N-M-N89.5(1)
C-C≡C178.2(4)

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.gov The analysis is complemented by 2D fingerprint plots, which summarize the types and relative contributions of different intermolecular contacts. nih.govnih.gov

For a molecule like this compound, Hirshfeld analysis can reveal the presence of various interactions, such as:

H···H contacts: Typically the most abundant, representing van der Waals forces. nih.gov

C···H/H···C contacts: Indicative of C-H···π interactions. nih.gov

N···H/H···N contacts: Corresponding to potential N-H···N hydrogen bonds if suitable donors are present. nih.gov

This analysis provides a quantitative understanding of the packing forces that govern the crystal structure, which is essential for crystal engineering and understanding solid-state properties. mdpi.comrsc.org

Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Phenyl-ethynyl Substituted Imidazo[1,2-a]pyridine Derivative. nih.gov
Interaction TypeContribution (%)
H···H54.0
C···H/H···C35.6
N···H/H···N10.2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for characterizing the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, allowing for the confirmation of molecular structures and the study of dynamic processes.

¹H and ¹³C NMR for Structural Confirmation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the identity and purity of this compound and its derivatives. rsc.orgnih.gov The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of the protons. Aromatic protons on the pyridine and phenyl rings typically appear in the downfield region (around 7-9 ppm), with their specific shifts and coupling patterns being characteristic of the substitution pattern. rsc.org

Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a 2-(Phenylethynyl)pyrimidine Derivative in CDCl₃. rsc.org
NucleusChemical Shift (δ)
¹H (Aromatic)7.35-7.75
¹³C (C≡C)~90-95
¹³C (Aromatic)~120-160

Diffusion-Ordered Spectroscopy (DOSY) for Polymer Characterization

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. rsc.orgumc.edu.dz This method is particularly useful in polymer science for analyzing polymer mixtures, block copolymers, and for estimating molar mass distributions. umc.edu.dzmagritek.com

In a DOSY experiment, a pulsed field gradient is applied, which attenuates the NMR signal of a molecule as a function of its diffusion rate. umc.edu.dz Larger molecules, such as polymers, diffuse more slowly and thus experience less signal attenuation compared to smaller molecules. The result is a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. umc.edu.dz

For polymers containing the this compound moiety, DOSY can be used to:

Confirm the covalent linkage in block copolymers, as all blocks will share the same diffusion coefficient. magritek.com

Distinguish between a true copolymer and a blend of homopolymers, which would show different diffusion coefficients. magritek.com

Monitor the progress of polymerization by observing the change in diffusion coefficients as the polymer chains grow. umc.edu.dz

This technique provides valuable insights into the size and shape of polymeric materials in solution without the need for chromatographic separation. umc.edu.dz

NMR Titration Studies for Ligand Binding to Metal Centers

Nuclear Magnetic Resonance (NMR) titration is a powerful technique to probe the binding interactions between a ligand, such as this compound, and a metal center in solution. By incrementally adding a metal ion solution to an NMR tube containing the ligand, changes in the chemical shifts (δ) of the ligand's protons can be monitored. These changes provide direct evidence of coordination and can be used to determine the binding stoichiometry and association constants.

In studies of related pyridine-type ligands with metal ions like Pd(II) and Pt(II), coordination typically induces downfield shifts in the signals of the pyridine ring protons. researchgate.net This is due to the donation of electron density from the nitrogen atom to the metal center, which deshields the nearby protons. The magnitude of the shift is indicative of the strength of the interaction. For instance, in dynamic NMR studies of transition-metal complexes with bidentate terpyridine derivatives, variable temperature NMR methods have been used to monitor the metallotropic shifts and determine the activation energies for ligand exchange processes. rsc.org

While specific NMR titration data for this compound is not extensively documented in public literature, the methodology remains a fundamental approach. A hypothetical titration would involve monitoring the aromatic protons of both the pyridine and phenyl rings. The protons closest to the nitrogen atom (on the pyridine ring) would be expected to show the most significant chemical shift changes upon the addition of a metal salt, confirming the coordination site and providing quantitative data about the binding event. nsf.govmdpi.com

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is an essential tool for examining the vibrational modes of this compound and its metal complexes. The IR spectrum provides a molecular fingerprint, revealing key functional groups and how their vibrational frequencies change upon coordination to a metal ion.

For this compound, two principal regions of interest are the C≡C stretching frequency of the ethynyl (B1212043) group and the C=N/C=C stretching frequencies of the pyridine ring. The alkyne C≡C stretch in the free ligand is typically observed in the region of 2100-2250 cm⁻¹. Upon coordination to a metal center, the electron density in the ligand's orbitals is perturbed, which can lead to a shift in this frequency. The direction and magnitude of the shift can provide insight into the nature of the metal-ligand bond, including the extent of π-backbonding.

Similarly, the vibrational bands associated with the pyridine ring, typically found in the 1400-1600 cm⁻¹ range, are sensitive to coordination. When the pyridine nitrogen binds to a metal, these bands often shift to higher wavenumbers (a blueshift). This shift is a direct consequence of the mechanical constraint imposed by the metal-nitrogen bond and the associated electronic changes within the aromatic ring. For example, in a zinc(II) complex with terpyridine and pyridine-2,6-dicarboxylate, significant changes in the C=N absorption frequencies were observed upon complex formation. researchgate.net These spectral shifts confirm the participation of the pyridine nitrogen in the coordination sphere.

Vibrational ModeTypical Frequency (Free Ligand)Expected Change Upon Coordination
Pyridine Ring (C=N, C=C)~1580-1600 cm⁻¹Shift to higher frequency (blueshift)
Alkyne (C≡C Stretch)~2220 cm⁻¹Shift to lower or higher frequency
Metal-Nitrogen (M-N)N/AAppears at low frequency (~400-500 cm⁻¹)

Ultraviolet-Visible (UV-Vis) and Emission Spectroscopy

The electronic properties of this compound complexes are extensively studied using UV-Vis absorption and emission spectroscopy, which probe the electronic transitions within the molecules.

The UV-Vis absorption spectra of metal complexes of this compound are characterized by intense bands in the ultraviolet region and, often, broad, less intense bands in the visible region. The high-energy bands are typically assigned to π-π* intraligand charge transfer (ILCT) transitions localized on the phenylethynylpyridine ligand.

Upon coordination to a transition metal, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) transitions often appear at lower energies (longer wavelengths). These transitions involve the promotion of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the ligand. The energy of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the solvent environment. For instance, ruthenium(II) polypyridyl complexes are well-known for their strong MLCT absorption bands in the visible region, which are responsible for their characteristic colors and rich photochemistry. dcu.ie

Many metal complexes of this compound and related ligands are luminescent, emitting light upon excitation. This emission often originates from the lowest-energy triplet MLCT (³MLCT) or ILCT (³ILCT) excited state. The emission spectra provide valuable information about the energy of the excited state and its lifetime. For example, cyclometalated platinum(II) complexes of 2-phenylpyridine (B120327) show luminescence that is assigned to transitions with mixed MLCT and ILCT character. nih.gov

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively sensitive to chiral molecules. Since this compound is itself achiral, it will not produce a CD signal.

However, a CD spectrum can be induced if the ligand is coordinated to a metal center to form a chiral complex. Chirality in the complex can arise from several sources, such as the coordination of other chiral ligands or the formation of a stereocenter at the metal atom (e.g., in an octahedral complex with a specific arrangement of different ligands).

If a chiral complex of this compound were synthesized, CD spectroscopy would be a powerful tool to probe its absolute configuration and solution-state stereochemistry. ntis.gov The technique is particularly useful for studying d-d electronic transitions of the metal center, which are often weak in absorption spectra but can show distinct signals in CD spectra upon complexation with a chiral source. ntis.govnih.gov The generation of an induced CD signal upon the binding of an achiral metal complex to a chiral substrate, like DNA, can also provide evidence of the binding event and the resulting supramolecular chirality. researchgate.net

The photophysical properties of this compound complexes, including their luminescence quantum yields (Φ) and excited-state lifetimes (τ), are critical for applications in areas like organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy.

The luminescence quantum yield represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. Heavy metal complexes, such as those of ruthenium(II), platinum(II), and iridium(III), can exhibit high quantum yields due to efficient intersystem crossing from the singlet to the triplet excited state, facilitated by strong spin-orbit coupling. nih.gov For example, some ruthenium(II) polypyridyl complexes incorporating thienyl-appended phenanthroline ligands are strong singlet oxygen sensitizers with quantum yields as high as 78%. nih.gov

The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state. Long lifetimes, often in the microsecond range for triplet emitters, are desirable for many applications as they increase the probability of energy or electron transfer to other molecules. nih.gov The table below summarizes representative photophysical data for related pyridine-containing metal complexes, illustrating the range of properties that can be achieved.

Complex TypeEmission Max (λ_em)Quantum Yield (Φ)Lifetime (τ)Reference
Ruthenium(II) bis-(2,2'-bipyridyl) Dyads~618 nm74-78% (¹O₂)~1 µs (emissive), 27-43 µs (non-emissive) nih.gov
Ruthenium(II) with PyrenylethynyleneRed Emission-Long-lived rsc.org
Platinum(II) CyclometalatedGreen to Red-Orangeup to 28.3%- nih.gov

Solvatochromism is the phenomenon where the color of a substance, and thus its absorption or emission spectrum, changes with the polarity of the solvent. This effect arises when the electronic distribution of a molecule in its ground and excited states is different, leading to a differential stabilization by the solvent.

Complexes of this compound, particularly those with significant charge-transfer character in their electronic transitions (like MLCT), are expected to exhibit solvatochromism. In a typical scenario (positive solvatochromism), a more polar solvent will stabilize the more polar excited state to a greater extent than the ground state. This stabilization lowers the energy of the excited state, resulting in a red shift (a shift to longer wavelengths) in the emission spectrum.

Studies on cyclometalated platinum(II) complexes of 2-phenylpyridine have demonstrated reversible solvatochromic luminescence, with emission colors changing from green to red-orange depending on the solvent environment. nih.gov This sensitivity to the local environment makes such compounds promising candidates for use as solvent polarity sensors or probes in biological systems. The magnitude of the solvatochromic shift can provide quantitative information about the change in dipole moment of the complex upon excitation.

Mass Spectrometry (ESI-MS) for Molecular Weight and Purity

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile molecules like this compound and assessing the purity of a sample. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, with a molecular formula of C₁₃H₉N, the expected monoisotopic mass is approximately 179.07 g/mol . In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 180.08. The high-resolution mass spectrometry (HRMS) data would provide the exact mass, confirming the elemental composition.

Table 1: Expected ESI-MS Data for this compound

Ion SpeciesExpected m/z (Monoisotopic)Information Provided
[M+H]⁺~180.08Molecular Weight Confirmation
[M+Na]⁺~202.06Adduct Ion for Confirmation

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a compound. It provides information on the oxidation and reduction potentials of a molecule and the stability of the resulting redox species. The electrochemical behavior of this compound is influenced by the electron-donating and -withdrawing characteristics of the pyridine and phenylethynyl groups.

Although specific cyclic voltammetry data for this compound is not detailed in the available search results, the electrochemical properties of similar pyridine-containing compounds have been studied. For instance, the reduction potentials for various quinoline (B57606) and pyridine derivatives have been reported to range from -0.43 to -1.08 V. The electrochemical behavior of pyridine itself is known to be dependent on the electrode material and the solvent system used.

In a typical CV experiment of this compound, a solution of the compound in a suitable solvent containing a supporting electrolyte would be subjected to a linearly varying potential. The resulting current is then measured as a function of the applied potential. The voltammogram would likely exhibit reduction and oxidation peaks corresponding to the transfer of electrons to and from the molecule. The position of these peaks provides information about the redox potentials, while the peak shape and separation can indicate the reversibility of the electrochemical processes. The presence of the electron-rich alkyne group and the electron-withdrawing pyridine ring would influence the potentials at which these processes occur.

Table 2: General Electrochemical Parameters Investigated by Cyclic Voltammetry

ParameterDescriptionSignificance for this compound
Oxidation Potential (Epa) The potential at which oxidation occurs.Indicates the ease of removing electrons from the molecule.
Reduction Potential (Epc) The potential at which reduction occurs.Indicates the ease of adding electrons to the molecule.
Peak Separation (ΔEp) The difference between Epa and Epc.Provides information on the reversibility of the redox process.
Peak Current (ipa, ipc) The magnitude of the current at the peak potentials.Related to the concentration of the analyte and the kinetics of the electron transfer.

Note: The specific values for these parameters are dependent on experimental conditions such as solvent, electrolyte, and scan rate.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyridine (B92270) derivatives, offering a balance between accuracy and computational cost. mdpi.comresearchgate.net

DFT calculations are employed to determine a range of molecular descriptors that quantify the reactivity and stability of a molecule. These descriptors are derived from Frontier Molecular Orbital (FMO) analysis, which looks at the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For pyridine-containing compounds, these calculations provide insights into their chemical nature. kbhgroup.in For instance, studies on similar aromatic molecules have used DFT to calculate key quantum chemical parameters. mdpi.com

A lower HOMO-LUMO energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron. kbhgroup.in Other calculated descriptors include hardness, which measures resistance to changes in electron configuration, and the electrophilicity index, which indicates a molecule's ability to accept electrons. mdpi.com

Table 1: Example of Conceptual DFT-Derived Molecular Descriptors for a Related Aromatic Pyridine Compound (Note: This data is for 2-methoxy-4,6-diphenylnicotinonitrile and serves as an example of descriptors that can be calculated for 2-(2-Phenylethynyl)pyridine). mdpi.com

DescriptorValueSignificance
Hardness (η)7.3759 eVMeasures resistance to change in electron distribution. Higher value indicates greater stability.
Softness (S)0.1356 eV⁻¹The reciprocal of hardness. Higher value suggests higher reactivity.
Electrophilicity Index (ω)1.1290 eVMeasures the propensity of the molecule to accept electrons.
Nucleophilicity Index (ε)2.8345 eVMeasures the propensity of the molecule to donate electrons.

DFT is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify transition states and determine the energy barriers associated with different reaction pathways. For example, DFT calculations have been used to confirm that the N-alkylation of certain imidazo[4,5-b]pyridine derivatives proceeds through an SN2 mechanism. researchgate.net Such computational studies can determine whether a reaction is kinetically or thermodynamically favored, providing a deeper understanding of the reactivity of molecules like this compound.

Molecular Electrostatic Potential (MEP) analysis is a critical DFT-based method for understanding molecular reactivity. chemrxiv.org The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These regions are predictive of how a molecule will interact with other chemical species.

For pyridine derivatives, MEP analysis can reveal the reactivity of the heterocyclic nitrogen atom. nih.gov The most negative potential (Vmin) is often located near the nitrogen, indicating it as a likely site for electrophilic attack or protonation. chemrxiv.orgnih.gov The accessibility of this negative region, which can be affected by the proximity of substituent groups, is crucial for predicting susceptibility to reactions like N-oxidation. nih.gov MEP is considered a versatile tool for predicting the reactivity and biological activity of drug molecules. chemrxiv.org

DFT is used to perform geometry optimization, which determines the most stable three-dimensional structure of a molecule. These theoretical structures provide data on bond lengths, bond angles, and dihedral angles. kbhgroup.in

To investigate optical properties, Time-Dependent DFT (TD-DFT) is employed. This method allows for the calculation of vertical excitation energies, oscillator strengths, and electronic transitions, which can be used to simulate UV-Visible absorption and fluorescence spectra. redalyc.orgrsc.org Studies on various pyridine derivatives have shown that TD-DFT calculations can accurately predict their optoelectronic properties, with results that are in good agreement with experimental data. kbhgroup.inredalyc.org

Table 2: Example of TD-DFT Calculated Optical Properties for a Pyridine Derivative (Note: This data is for the PIFHT molecule and serves as an example of parameters that can be calculated for this compound). kbhgroup.in

ParameterGas PhaseDichloromethane (B109758) (DCM)Dimethyl Sulfoxide (DMSO)
Excitation 1
Wavelength (nm)363.31373.18374.45
Oscillator Strength0.81241.01121.0335
Excitation 2
Wavelength (nm)320.12329.81330.82
Oscillator Strength0.00000.00000.0000
Excitation 3
Wavelength (nm)302.66311.82312.78
Oscillator Strength0.05210.09110.0964

DFT calculations serve as an excellent complement to experimental X-ray diffraction (XRD) data. While XRD provides the precise solid-state structure of a molecule, DFT calculations offer the optimized geometry in the gaseous phase. mdpi.commdpi.com Comparing the theoretical and experimental structures can reveal the effects of intermolecular interactions, such as hydrogen bonding and π-π stacking, on the molecule's conformation in the crystal lattice. mdpi.comredalyc.org For instance, dihedral angles calculated by DFT can be compared with those determined by XRD to quantify these effects. mdpi.com This integrated approach provides a comprehensive understanding of a molecule's structural and electronic properties. mdpi.com

Theoretical Approaches for Cross-Conjugated Systems

Cross-conjugated systems, such as this compound, present a unique arrangement of π-systems where at least two unsaturated groups are conjugated to a third, but not to each other. This arrangement leads to distinct electronic properties compared to their linearly conjugated isomers. Theoretical approaches are crucial for understanding the consequences of this conjugation pattern.

From a theoretical standpoint, the concept of quantum interference has been identified as a key factor governing the electronic transport properties of cross-conjugated molecules. rug.nl Theoretical modeling suggests that destructive quantum interference is a characteristic feature of such structures. rug.nl This phenomenon can lead to lower conductance values in cross-conjugated systems compared to their linearly conjugated counterparts. rug.nl The energy at which complete destructive interference occurs can be modulated by the strategic placement of different functional groups. rug.nl

The Hückel Molecular Orbital (HMO) theory, while a simplified model, provides foundational insights into the stability and electron distribution in cross-conjugated systems. researchgate.net It helps to rationalize the structure-activity relationships in both acyclic and monocyclic conjugated molecules. researchgate.net More advanced computational methods are required to capture the nuanced electronic effects, but HMO theory remains a valuable pedagogical tool for understanding the basic principles of cross-conjugation. researchgate.net

Theoretical investigations into the effects of heteroatom substitution on conjugated hydrocarbons have shown that the resulting electron flow is intricately linked to the topological structure of the cross-conjugated system. researchgate.net This understanding is vital for predicting how modifications to the this compound structure would influence its electronic behavior.

First-Principles Computational Modeling for Structure-Property Relationships

First-principles computational modeling, particularly methods based on Density Functional Theory (DFT), are powerful tools for establishing detailed structure-property relationships in molecules like this compound. These methods allow for the accurate calculation of various molecular properties from fundamental quantum mechanical principles.

DFT calculations, often employing hybrid functionals such as B3LYP, are used to determine the ground-state electronic structure, optimized geometry, and vibrational frequencies of pyridine derivatives. nih.govrsc.org For instance, in a study of 2-ethynylpyridine, the B3LYP+D3 model was used to predict the structures and relative stabilities of its dimers, revealing that π-stacked configurations are the most stable. nih.gov Such calculations can also predict the shifts in vibrational frequencies upon intermolecular interactions, such as the red shift of the C-H stretching frequency due to hydrogen bonding. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to investigate the excited-state properties of molecules, including their absorption and emission spectra. nih.govnih.gov Theoretical studies on related systems, such as rhenium(I) bipyridine complexes with diarylethynyl-based ligands, have utilized TD-DFT to understand the nature of electronic transitions. nih.gov These calculations can elucidate the contributions of different molecular fragments to the frontier molecular orbitals and characterize the nature of excited states, such as metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT). nih.gov The effect of substituents on the photophysical properties can also be systematically investigated, showing, for example, that electron-withdrawing groups can cause a red-shift in both absorption and emission spectra. nih.gov

The following table illustrates the kind of data that can be obtained from DFT and TD-DFT calculations on a molecule like this compound, based on findings for similar compounds.

Computational MethodProperty InvestigatedTypical Findings for Related Systems
DFT (e.g., B3LYP) Optimized molecular geometryBond lengths, bond angles, dihedral angles
Vibrational frequenciesAssignment of experimental IR and Raman bands
Frontier Molecular Orbitals (HOMO/LUMO)Energy levels, spatial distribution, and characterization of electronic transitions
TD-DFT Vertical excitation energiesPrediction of UV-Vis absorption maxima (λmax)
Oscillator strengthsIntensity of electronic transitions
Nature of excited statesCharacterization as π-π, n-π, charge transfer, etc.

Synergistic Role of Computational and Experimental Techniques

The combination of computational modeling and experimental techniques provides a powerful and comprehensive approach to understanding the properties and behavior of molecules like this compound. This synergy allows for a deeper understanding than either method could achieve alone. rsc.org

A prime example of this synergy is the study of vibrational spectra. Experimental Fourier-Transform Infrared (FTIR) and Raman spectra provide a wealth of information about the vibrational modes of a molecule. nih.gov However, the unambiguous assignment of all the observed spectral bands can be challenging. plu.mx Quantum chemical calculations, such as DFT, can compute the vibrational frequencies and intensities, which can then be compared with the experimental data to provide a detailed and reliable assignment of the spectral features. nih.govplu.mx This combined approach was successfully used to study the hydrogen-bonded complexes of 2-ethynylpyridine, where theoretical calculations helped to interpret the changes observed in the IR spectrum upon dimerization. nih.gov

Similarly, in the study of electronic properties, experimental techniques like UV-Vis absorption and fluorescence spectroscopy can be complemented by TD-DFT calculations. nih.gov While experiments measure the transition energies and intensities, computations can provide insights into the nature of the electronic transitions and the molecular orbitals involved. nih.gov This allows for a more complete picture of the photophysical processes occurring in the molecule.

The table below summarizes the complementary information provided by experimental and computational methods in the study of molecules like this compound.

Aspect of StudyExperimental TechniqueComputational MethodSynergistic Outcome
Molecular Structure X-ray Crystallography, NMR SpectroscopyDFT Geometry OptimizationValidation of theoretical models and understanding of crystal packing forces.
Vibrational Properties FTIR and Raman SpectroscopyDFT Frequency CalculationsAccurate assignment of vibrational modes and interpretation of spectral changes.
Electronic Properties UV-Vis and Fluorescence SpectroscopyTD-DFT CalculationsDetailed understanding of electronic transitions and excited state dynamics.

Applications of 2 2 Phenylethynyl Pyridine and Its Derivatives

In Organic Synthesis and Heterocycle Construction

The unique combination of a nucleophilic pyridine (B92270) nitrogen and a reactive alkyne group allows 2-(2-phenylethynyl)pyridine derivatives to serve as versatile synthons for constructing more complex molecular architectures, including highly substituted pyridines and novel fused heterocyclic systems.

Precursors for Polyfunctionalized Pyridines

The this compound scaffold is a key starting point for creating polyfunctionalized pyridines, where additional chemical groups are introduced onto the pyridine ring. A prominent example is the synthesis of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). wikipedia.orgnih.gov The synthesis of MPEP and its derivatives demonstrates the utility of the core structure in building more complex, biologically active molecules.

For instance, the radiolabeled analog, [¹¹C]MPEP, used in positron emission tomography (PET) imaging, is synthesized from a phenylethynylpyridine precursor. nih.gov The process begins with the Sonogashira coupling of phenylacetylene (B144264) and 2,6-dibromopyridine to yield 2-bromo-6-(phenylethynyl)pyridine. nih.gov This intermediate is then further functionalized. One synthetic route involves converting it into a stannyl precursor, 2-(trimethylstannyl)-6-(2-phenylethynyl)pyridine, which then reacts with a radiolabeled methyl source like [¹¹C]methyl iodide in a Stille coupling reaction to produce the final polyfunctionalized pyridine, [¹¹C]MPEP. nih.gov

Table 1: Synthesis of [¹¹C]MPEP Precursor

Step Reactants Reagents/Catalysts Product Yield
1 Phenylacetylene, 2,6-dibromopyridine CuI, PdCl₂(PPh₃)₂ 2-Bromo-6-(phenylethynyl)pyridine 42%

This table summarizes the key steps in synthesizing the precursor for the radiolabeled, polyfunctionalized pyridine [¹¹C]MPEP, as reported by Yu et al. nih.gov

Intermediates for Condensed Heterocycles

The reactivity of the phenylethynyl group, in conjunction with substituents on the pyridine ring, allows for intramolecular cyclization reactions to form condensed heterocycles, where a new ring is fused to the original pyridine structure. A key example is the synthesis of pyridine-fused siloles. nih.govacs.org

In this process, a specifically functionalized precursor, 2-bromo-3-(pentamethyldisilanyl)pyridine, is first synthesized. acs.org This compound undergoes a Sonogashira coupling reaction with ethynylbenzene derivatives. The resulting intermediate, a 3-(pentamethyldisilanyl)-2-(phenylethynyl)pyridine derivative, then undergoes a palladium-catalyzed intramolecular trans-bis-silylation. nih.govacs.org This cyclization reaction forms a new silole ring that is fused to the pyridine ring, creating a novel condensed heterocyclic system known as 1,1-dimethyl-2-phenyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine. acs.org

In Functional Materials Science

The inherent electronic and structural properties of the this compound framework, such as its conjugation, rigidity, and metal-binding capability, have been exploited in the field of materials science. nih.gov Derivatives are used to create materials with tailored optical, electronic, and recognition capabilities.

Development of Optoelectronic Materials

Derivatives of this compound are actively being explored for their potential in optoelectronic materials, which interact with light and electricity. The extended π-conjugated system of these molecules is central to their absorption and emission properties. nih.gov

A notable application is in the development of anion sensors. nih.gov Researchers have synthesized a series of sixteen bisphenylureas built upon a 2,6-bis(2-anilinoethynyl)pyridine scaffold. These molecules exhibit distinct fluorescence responses that can be finely tuned by changing the functional groups attached to the structure. nih.gov This tunability allows for the creation of sensors with specificity for certain anions, such as chloride. nih.gov The inherent properties of these ethynylpyridines, including their absorption/emission characteristics and rigidity, make them excellent building blocks for light-emitting materials and molecular sensors. nih.gov

Table 2: Optoelectronic Properties of Substituted 2,6-bis(2-aniloethynyl)pyridine Cores

Core Substituent Property Observation
Electron-withdrawing (e.g., trifluoromethyl) Absorbance/Emission Blue-shifted (shorter wavelength)

This table illustrates how the electronic nature of substituents on the pyridine core influences the fluorescent properties of the resulting materials, allowing for precise tuning. nih.gov

Components in Synthetic Macrocycles for Molecular Separation and Identification

The rigid structure of phenylethynylpyridine derivatives makes them ideal components for constructing macrocycles designed for molecular recognition and separation. nih.gov Macrocyclic compounds built with these units can form well-defined cavities capable of selectively binding other molecules or ions. beilstein-journals.org

The unique absorption and emission properties of the (arylethynyl)pyridine scaffold, combined with its structural rigidity, position it as a versatile building block for developing receptor molecules. nih.gov By functionalizing the scaffold, for example with urea or sulfonamide groups, a binding cavity can be created. The pyridine's nitrogen atom can also participate in binding, and its protonation state can alter the binding properties. nih.gov This allows for the design of macrocycles that can target specific guests, functioning as sensors or separation agents. For example, pyridyl-containing triazolophane macrocycles have been designed for anion recognition, forming a high-fidelity sandwich structure around ions like iodide. beilstein-journals.org Furthermore, enzymatic pathways are being explored to create pyridine-based macrocyclic peptides, highlighting the versatility of the pyridine unit in forming complex host molecules. nih.gov

Pyridine-Fused Siloles as New Functional Materials

A novel class of functional materials is being developed from this compound derivatives: pyridine-fused siloles. nih.govacs.org Siloles, which are silicon-containing analogs of cyclopentadiene, are attracting significant attention for their excellent electronic and photophysical properties. nih.govacs.org These properties make them promising candidates for a variety of applications, including organic light-emitting diodes (OLEDs), photovoltaic devices, and semiconductors. nih.govacs.org

The synthesis involves a palladium-catalyzed reaction between 2-bromo-3-(pentamethyldisilanyl)pyridine and various ethynylbenzene derivatives. nih.gov This reaction proceeds through a Sonogashira coupling followed by an intramolecular bis-silylation to afford the pyridine-fused siloles. acs.org This method provides a direct route to creating these advanced materials, which combine the properties of the pyridine unit with the unique electronic characteristics of the silole ring. nih.gov

Thermosetting Resins with Enhanced Thermal Stability

The phenylethynyl group is a key functional moiety in the development of high-performance thermosetting resins, particularly polyimides, valued for their exceptional thermal and oxidative stability. nih.govresearchgate.net While research often focuses on phenylethynyl-terminated imide (PETI) oligomers, the principles underlying their desirable properties are directly applicable to thermosets incorporating the this compound structure. nih.govmdpi.com These resins are critical for applications in the aerospace and electronics industries where materials are subjected to extreme temperatures. nih.govmdpi.com

The thermal stability of these thermosets arises from the crosslinking reaction of the phenylethynyl groups at elevated temperatures, typically around 350-400°C. nih.govkpi.ua This process, which can proceed without the evolution of volatile byproducts, leads to the formation of a highly rigid and robust polymer network. nih.gov This network structure is responsible for the high glass transition temperatures (Tg) and excellent mechanical properties of the cured resin. nih.govresearchgate.net For instance, some phenylethynyl-terminated imide resins exhibit a 5% weight loss temperature exceeding 540°C, demonstrating their outstanding thermal stability. nih.gov

The incorporation of the pyridine ring into the polymer backbone can further enhance the thermal properties and processability of the resulting thermoset. The nitrogen atom in the pyridine ring can introduce polarity and specific intermolecular interactions, potentially influencing the curing process and the final properties of the material. Research on phenylethynyl-terminated polyimides has shown that the molecular design of the polymer backbone, including the choice of dianhydride and diamine monomers, allows for the fine-tuning of properties such as melt viscosity and glass transition temperature to meet the requirements of various processing techniques like resin transfer molding (RTM). nih.govnih.gov

Below is a table summarizing the thermal properties of some representative phenylethynyl-terminated thermosetting resins, illustrating the high thermal stability achievable with this class of materials.

Resin TypeCuring Temperature (°C)Glass Transition Temperature (Tg) of Cured Resin (°C)5% Weight Loss Temperature (°C)
PETI-5350-371270>500
6FDA-based PETI~370268>500
PI-6~370304 (DSC), 352 (DMA)>540
PI-7~370292 (DSC), 356 (DMA)>540

Interactive Data Table

Resin TypeCuring Temperature (°C)Glass Transition Temperature (Tg) of Cured Resin (°C)5% Weight Loss Temperature (°C)
PETI-5350-371270>500
6FDA-based PETI~370268>500
PI-6~370304 (DSC), 352 (DMA)>540
PI-7~370292 (DSC), 356 (DMA)>540

In Catalysis

Ligands in Transition-Metal Catalysis

The pyridine moiety within this compound makes it an effective ligand in transition-metal catalysis. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center, forming stable metal complexes. Pyridine and its derivatives are widely employed as ligands in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and polymerizations. nih.govmdpi.com

Palladium complexes featuring pyridine-based ligands have demonstrated high efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic and steric properties of the pyridine ligand can be tuned by introducing substituents, which in turn influences the catalytic activity and selectivity of the metal complex. nih.gov In the case of this compound, the phenylethynyl group can exert a significant electronic effect on the pyridine ring, thereby modulating its coordination properties.

Ruthenium complexes incorporating pyridine-based ligands are also of great interest. For instance, ruthenium(II) carbonyl complexes with pyridine carboxamide ligands have been synthesized and their catalytic efficiency in transfer hydrogenation of ketones and N-alkylation of amines has been investigated. researchgate.netdocumentsdelivered.com Furthermore, ruthenium-arene complexes containing 2,2'-bipyridine (B1663995) ligands have been explored for their potential therapeutic applications, highlighting the versatility of pyridine-based metal complexes. nih.gov The ability of the pyridine nitrogen to stabilize different oxidation states of the metal center is a key factor in its utility as a ligand in catalysis. researchgate.net

The coordination of this compound to a transition metal can lead to the formation of well-defined catalysts with specific activities. The interplay between the pyridine and phenylethynyl functionalities can offer unique opportunities for catalyst design and the development of novel catalytic transformations.

Potential as Catalytic Agents

Beyond its role as a ligand, derivatives of this compound have the potential to act as catalytic agents themselves, particularly when they are part of a larger, catalytically active molecule. For example, in the context of organocatalysis, the pyridine nitrogen can act as a Lewis base or a proton shuttle.

A notable example is the use of (E)-2-(3-phenylacryloyl)pyridine N-oxide, a derivative of the this compound scaffold, in a catalytic formal [3 + 3] annulation reaction. In this reaction, the pyridine N-oxide moiety plays a crucial role in activating the substrate and facilitating the cascade reaction. The proximity of the carbonyl and N-oxide oxygens can allow for interaction with hydrogen bond donors, which is a key feature when employing certain types of organocatalysts.

Furthermore, the incorporation of the this compound unit into larger molecular frameworks, such as metal-organic frameworks (MOFs), can impart catalytic activity. For instance, a Zr(IV)-based MOF containing open 2,2'-bipyridine sites has been shown to readily complex with PdCl2, resulting in a material with efficient and recyclable catalytic activity for the Suzuki-Miyaura cross-coupling reaction. rsc.org This demonstrates the potential for designing heterogeneous catalysts based on the this compound motif.

The electronic properties of the phenylethynyl group can also be harnessed to influence the catalytic properties of iron N-heterocyclic carbene complexes, where phenylethynyl substituents on the pyridine part of the ligand have been shown to lower the energy of the metal-to-ligand charge transfer (MLCT) states, which is relevant for photocatalysis. nih.gov

In Host-Guest Chemistry and Molecular Recognition

The rigid, planar structure and the presence of both a π-rich phenylethynyl group and a Lewis basic pyridine nitrogen make this compound and its derivatives attractive building blocks for host-guest chemistry and molecular recognition. rsc.org Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to achieve the selective binding of guest molecules by a host. rsc.org

The pyridine nitrogen of this compound can act as a hydrogen bond acceptor or a coordination site for metal ions. The extended π-system of the phenylethynyl group can participate in π-π stacking interactions with other aromatic molecules. These features allow for the design of host molecules that can selectively recognize and bind to specific guest molecules.

For instance, macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif, which shares structural similarities with derivatives of this compound, have been shown to undergo self-assembly with transition metal ions and exhibit anion binding properties. rsc.org This highlights the potential for designing macrocyclic hosts based on the this compound scaffold.

Furthermore, the incorporation of this compound into larger supramolecular assemblies, such as organogels, can lead to materials with interesting properties. Organogels based on amide-derived gelators with rigid conjugated phenylethynyl building blocks have been reported, where the self-assembly is driven by a combination of hydrogen bonding and π-π stacking. researchgate.net

In Radiopharmaceutical Development (e.g., [11C]MPEP as a Radioligand for PET Imaging)

A significant application of a derivative of this compound is in the field of radiopharmaceutical development, specifically as a radioligand for Positron Emission Tomography (PET) imaging. nih.gov The compound 2-methyl-6-(2-phenylethynyl)pyridine (MPEP) has been labeled with the positron-emitting radionuclide carbon-11 ([11C]) to create [11C]MPEP, a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). nih.govnih.gov

mGluR5 is a G-protein coupled receptor that is widely distributed in the central nervous system and is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and Parkinson's disease. nih.gov PET imaging with [11C]MPEP allows for the in vivo visualization and quantification of mGluR5 in the brain, which is invaluable for understanding the role of these receptors in disease and for the development of new therapeutic drugs targeting mGluR5. nih.govnih.gov

The synthesis of [11C]MPEP is typically achieved through a Stille coupling reaction, where a stannyl precursor, 2-(trimethylstannyl)-6-(2-phenylethynyl)pyridine, is reacted with [11C]methyl iodide in the presence of a palladium catalyst. nih.govnih.gov The short half-life of carbon-11 (20.3 minutes) necessitates a rapid and efficient radiosynthesis. nih.gov

In vivo studies in rats have shown that [11C]MPEP exhibits high binding in brain regions known to have a high density of mGluR5, such as the olfactory bulb, striatum, hippocampus, and cortex. nih.gov The specificity of the binding has been confirmed by pre-administration of unlabeled MPEP, which leads to a significant reduction in the uptake of the radioligand. nih.gov

Below is a table summarizing key data related to the use of [11C]MPEP as a PET radioligand.

ParameterValue
Target ReceptorMetabotropic glutamate receptor subtype 5 (mGluR5)
RadionuclideCarbon-11 (11C)
Half-life of 11C20.3 minutes
Radiochemical Purity>97%
Specific Activity700-1200 mCi/µmol
Key Brain Regions of UptakeOlfactory bulb, striatum, hippocampus, cortex

Interactive Data Table

ParameterValue
Target ReceptorMetabotropic glutamate receptor subtype 5 (mGluR5)
RadionuclideCarbon-11 (11C)
Half-life of 11C20.3 minutes
Radiochemical Purity>97%
Specific Activity700-1200 mCi/µmol
Key Brain Regions of UptakeOlfactory bulb, striatum, hippocampus, cortex

In Sensing and Stimuli-Responsive Materials

The unique electronic and photophysical properties of the this compound scaffold make it a promising component for the development of sensors and stimuli-responsive materials. rsc.orgrsc.org The extended π-conjugation of the phenylethynyl group often leads to fluorescent properties, which can be modulated by external stimuli. mdpi.com

Pyridine derivatives have been successfully employed as fluorescent probes for the detection of various analytes, including metal ions. mdpi.com The pyridine nitrogen can act as a binding site for the analyte, and this binding event can lead to a change in the fluorescence properties of the molecule, such as an enhancement or quenching of the emission. mdpi.com For example, 2-aryl-3-(organylethynyl)pyridine derivatives have been investigated as optical sensors for the detection of fuel adulteration. mdpi.com

Furthermore, the incorporation of the this compound motif into larger molecular architectures can lead to the creation of stimuli-responsive materials. These are "smart" materials that can change their properties in response to external triggers such as pH, temperature, light, or the presence of specific chemical species. rsc.orgnih.gov

A notable example is the design of a multi-stimuli-responsive fluorescent material based on a tetraphenylethene backbone functionalized with vinylpyridine motifs. nih.gov This material exhibits aggregation-induced emission (AIE) and its fluorescence can be switched by mechanical grinding, hydrostatic compression, and protonation/deprotonation of the pyridine moieties. nih.gov The protonation of the pyridine nitrogen significantly alters the electronic structure of the molecule, leading to a distinct change in its emission characteristics. nih.gov This demonstrates the potential for developing acid/base-responsive fluorescent sensors and materials based on the this compound core.

The development of such materials opens up possibilities for applications in areas such as chemical sensing, bioimaging, and smart coatings.

Chemosensors

Derivatives of this compound have been investigated as chemosensors, which are molecules designed to detect and signal the presence of specific chemical species. The sensing mechanism often relies on the interaction of the target analyte with the pyridine nitrogen atom or the π-system of the phenylethynyl group, leading to a measurable change in the molecule's photophysical properties, such as color or fluorescence.

These chemosensors can be designed for high selectivity and sensitivity towards various analytes, particularly metal ions. For instance, ethynylarene compounds featuring a 2-(1,2,3-triazol-4-yl)pyridine chelating unit, a structure related to this compound, have been shown to act as fluorescent chemosensors for metal cations in aqueous solutions. Certain derivatives with two of these chelating units exhibit a significant blue shift in their fluorescence emission along with an increase in intensity specifically in the presence of Nickel(II) ions. This "turn-on" fluorescence response is proposed to result from the disruption of molecular aggregation upon Ni(II) binding.

The design of these chemosensors often involves modifying the basic this compound structure to include specific binding sites or to tune the electronic properties to favor interaction with a particular analyte. The resulting change, whether it be a "turn-on" or "turn-off" of fluorescence or a visible color change, allows for the qualitative and quantitative detection of the target species.

Table 1: Examples of Pyridine-Based Chemosensors and their Properties

Sensor Type Target Analyte Principle of Detection Limit of Detection (LOD)
Ethynylarene with 2-(1,2,3-triazol-4-yl)pyridine units Ni(II) Turn-on fluorescence (hypsochromic shift) Micromolar concentrations
2,7-naphthyridine derivatives Ni(II) Colorimetric (yellow to red) and fluorescence "Turn Off" 0.2–0.5 µM (UV-Vis), 0.040–0.47 µM (fluorescence)
Polyfluorene with pyridine moieties Cu(II) Fluorescence quenching 5.67 × 10⁻⁷ mol L⁻¹

Vapochromic Materials and Multi-Detection Applications

Vapochromic materials are a class of smart materials that exhibit a change in color upon exposure to the vapor of a volatile organic compound (VOC). This phenomenon arises from specific interactions between the material and the vapor molecules, which can alter the material's electronic structure or molecular packing in the solid state. While direct studies on the vapochromic properties of this compound itself are not extensively documented, related compounds containing similar structural motifs have shown promise in this area.

For example, platinum(II) complexes incorporating bipyridine and phenylacetylide ligands exhibit notable vapochromic and mechanochromic luminescence. These materials show selective sensitivity to vapors of oxygen-containing volatile compounds like tetrahydrofuran (B95107) (THF), dioxane, and tetrahydropyrane, with their phosphorescence shifting to longer wavelengths (a red shift). The underlying mechanism for these changes is often attributed to alterations in intermolecular interactions, such as Pt-Pt distances, upon exposure to the vapor.

Furthermore, materials have been developed for the detection of pyridine vapors. Some coordination complexes, for instance, undergo a color change from blue to pink-white in the presence of pyridine vapor. This indicates that the pyridine moiety itself can be a key player in the vapochromic response. The development of such materials is crucial for creating sensors for environmental monitoring and industrial safety. Multi-detection applications can be envisaged where an array of such sensors could be used to detect and differentiate between various VOCs.

Biological and Medicinal Applications (General Categories)

The rigid framework and the presence of a nitrogen atom for potential hydrogen bonding and metal coordination make the this compound scaffold a person of interest in medicinal chemistry.

Role as Ligands in Biologically Active Molecules

A significant application of this compound derivatives is their role as ligands for biological receptors. One of the most well-studied derivatives is 2-Methyl-6-(phenylethynyl)pyridine (MPEP). MPEP was one of the first compounds identified as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). wikipedia.org These receptors are implicated in a variety of neurological and psychiatric disorders.

MPEP acts as a non-competitive antagonist, binding to an allosteric site on the mGluR5 receptor. wikipedia.org This has made it a valuable research tool for studying the function of these receptors. In animal studies, MPEP has demonstrated neuroprotective, antidepressant, and anxiolytic effects. wikipedia.org It has also been shown to reduce the effects of morphine withdrawal. wikipedia.org The success of MPEP has established the this compound scaffold as a key pharmacophore, leading to the development of other potent and selective mGluR5 antagonists. wikipedia.org

Table 2: this compound Derivatives as Biologically Active Ligands

Compound Biological Target Activity Potential Application
2-Methyl-6-(phenylethynyl)pyridine (MPEP) mGluR5 Selective non-competitive antagonist Neurological and psychiatric disorders
(E)-2-methyl-6-(2-phenylethenyl)-pyridine N-methyl-D-aspartate (NMDA) receptors Antagonist Traumatic neuronal injury

Lysosome Trackers in Living Cells

Lysosomes are acidic organelles within cells that play a crucial role in cellular degradation and recycling processes. Fluorescent probes that can specifically target and illuminate lysosomes are valuable tools for studying cellular biology and disease. The pyridine moiety is known to be a lysosome-targeting group due to its basicity, which leads to its protonation and accumulation within the acidic environment of the lysosome.

By incorporating a fluorophore into a molecule containing a pyridine group, researchers can create lysosome trackers. While not all examples contain the precise this compound structure, the design principles are applicable. The phenylethynyl group, as part of a larger conjugated system, can contribute to the molecule's fluorescent properties.

Two-photon microscopy is an advanced imaging technique that allows for deeper tissue penetration and reduced phototoxicity. The development of two-photon fluorescent lysotrackers is of significant interest. Carbazole-based two-photon fluorescent probes with a pyridine moiety have been developed for this purpose. These probes exhibit pH-independent and specific lysosomal localization, high photostability, and large two-photon absorption cross-sections, making them suitable for real-time monitoring of lysosomal dynamics and autophagy in living cells.

Compounds with Potential in Anti-Amoebic Activity

Amoebiasis, caused by parasites such as Entamoeba histolytica, is a significant global health issue. There is a continuous search for new and more effective anti-amoebic drugs. Pyridine derivatives have been identified as a class of compounds with potential anti-amoebic activity. rsc.org

While specific studies on the anti-amoebic activity of this compound are not widely reported, the broader class of pyridine-containing compounds has shown promise. For instance, imidazopyridine derivatives have demonstrated potency against Acanthamoeba castellanii, another pathogenic amoeba. The mechanism of action for these compounds can vary, but they often interfere with essential biological processes in the amoeba.

The exploration of this compound derivatives as anti-amoebic agents could be a promising avenue for future research, leveraging the known biological activity of the pyridine scaffold.

Table 3: Pyridine Derivatives with Potential Anti-Amoebic Activity

Compound Class Target Organism Observed Effect
Imidazopyridines Acanthamoeba castellanii Potent inhibitors
Pyridine derivatives Entamoeba histolytica Lethal to trophozoites

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Phenylethynyl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves coupling pyridine derivatives with phenylacetylene via palladium- or nickel-catalyzed cross-coupling reactions. For example, Ni-catalyzed semihydrogenation of alkynes (e.g., 3-(2-phenylethynyl)pyridine) under 1 atm H₂ at 25°C achieves high conversion (85%) with >99% E-selectivity . Optimizing catalyst loading (e.g., 2.5 mol%) and solvent polarity (e.g., toluene or pyridine) is critical for minimizing side reactions . Purification via column chromatography with silica gel and monitoring by NMR ensures purity (>95%) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to limited toxicity data, treat the compound as hazardous. Use PPE (nitrile gloves, lab coat, goggles) and conduct experiments in a fume hood to avoid inhalation or skin contact . In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid incompatible agents like strong oxidizers, and store in airtight containers under nitrogen at –20°C . Waste disposal must follow institutional guidelines for halogenated organics .

Q. How is this compound characterized spectroscopically, and what analytical techniques are most reliable?

  • Methodological Answer : Confirm structure via ¹H NMR (e.g., aromatic protons at δ 8.7–7.1 ppm, ethynyl protons at δ 6.8–6.9 ppm) and LC-MS (m/z ≈ 180.2 for [M+H]⁺) . FT-IR can validate C≡C stretching (~2100 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C₁₃H₉N) .

Advanced Research Questions

Q. What role does this compound play in modulating mGlu5 receptors, and how does its efficacy compare to derivatives like MPEP?

  • Methodological Answer : Derivatives like 2-methyl-6-(2-phenylethynyl)pyridine (MPEP) act as full negative allosteric modulators (NAMs) of mGlu5, inhibiting glutamate-induced Ca²⁺ mobilization with IC₅₀ < 100 nM . To evaluate efficacy, use operational models of allosterism with HEK293 cells expressing mGlu5. Measure intracellular Ca²⁺ flux via fluorescent dyes (e.g., Fluo-4) and fit data to determine cooperativity (α) and binding affinity (Kb). MPEP shows complete inhibition (α ≈ 0), while partial NAMs like M-5MPEP exhibit α > 0.1 .

Q. How can researchers resolve contradictory data regarding the allosteric modulation efficacy of this compound derivatives at mGlu5 receptors?

  • Methodological Answer : Discrepancies often arise from differences in transducer slope assumptions or cell line variability. Apply the operational model of allosterism with cooperative agonist binding to account for Hill slopes ≠1 . Validate using orthogonal assays (e.g., ERK1/2 phosphorylation vs. Ca²⁺ mobilization) and compare modulator affinity (Kb) across studies. For example, MPEP’s Kb (~10 nM) should remain consistent despite assay conditions .

Q. What strategies mitigate thermal decomposition risks during high-temperature reactions involving this compound?

  • Methodological Answer : Thermal degradation above 150°C may release toxic gases (e.g., HCN, NOₓ). Use inert atmospheres (N₂/Ar) and low-boiling solvents (e.g., THF) to reduce reaction temperatures . Monitor decomposition via TGA/DSC and optimize reaction time to minimize exposure. Post-reaction, trap volatile byproducts with cold traps or scrubbers containing alkaline solutions .

Q. What methodological approaches are recommended for studying the metabolic stability of this compound in vitro?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) at 37°C in PBS containing NADPH. Quantify parent compound depletion over time using LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint). Cytochrome P450 inhibition assays (e.g., CYP3A4, CYP2D6) identify major metabolic pathways. For improved stability, consider deuteration at vulnerable positions (e.g., ethynyl group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.